Product packaging for Cefotaxima(Cat. No.:CAS No. 63527-53-7)

Cefotaxima

Cat. No.: B1231043
CAS No.: 63527-53-7
M. Wt: 455.5 g/mol
InChI Key: GPRBEKHLDVQUJE-VINNURBNSA-N
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Description

Overview of Cephalosporin (B10832234) Class III Antibiotics and Cefotaxima's Research Significance

Cefotaxime (B1668864) is a prominent member of the third-generation cephalosporin antibiotics, a class of β-lactam drugs that marked a significant advancement in antimicrobial therapy. nih.govla.govdrugbank.com First synthesized in 1976, Cefotaxime distinguished itself from earlier cephalosporins through its enhanced spectrum of activity, particularly against Gram-negative bacteria, and its notable stability in the presence of many β-lactamase enzymes. nih.govnih.gov These enzymes are a primary mechanism of resistance for many bacteria, as they hydrolyze and inactivate the β-lactam ring essential for antibacterial action. patsnap.comnih.gov

The research significance of Cefotaxime stems from its potent bactericidal activity, which results from the inhibition of bacterial cell wall synthesis. drugbank.comnih.govyoutube.com Specifically, it demonstrates a high affinity for penicillin-binding proteins (PBPs), such as PBP Ib and PBP III, which are crucial enzymes in the final steps of peptidoglycan synthesis. nih.govdrugbank.comnih.gov By inhibiting these proteins, Cefotaxime effectively disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. patsnap.comyoutube.com This mechanism made it a valuable agent for studying serious infections caused by susceptible strains of Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. la.govoup.com

Furthermore, Cefotaxime is metabolized in the body to an active metabolite, desacetylcefotaxime (B1670277). nih.govnih.gov This metabolite not only possesses its own antibacterial properties but also acts synergistically with the parent compound against many bacterial strains, adding another layer of complexity and interest for researchers. nih.gov The compound's ability to penetrate the cerebrospinal fluid, especially during inflammation, also made it a key subject in the research of central nervous system infections like meningitis. acquirepublications.orgnih.gov

Evolution of β-Lactam Antibiotic Research and this compound's Role

The history of β-lactam antibiotic research is a story of continuous evolution, driven by the challenge of emerging bacterial resistance. nih.govnhsjs.com Following the revolutionary discovery of penicillin, subsequent research aimed to broaden the spectrum of activity and overcome resistance mechanisms, primarily the production of penicillinases (a type of β-lactamase). nhsjs.com This led to the development of successive generations of cephalosporins.

Cefotaxime's introduction as one of the first third-generation cephalosporins was a pivotal moment in this evolutionary arms race. nih.gov It provided a powerful tool against many Gram-negative bacteria that were resistant to first- and second-generation cephalosporins due to β-lactamase production. la.govnih.gov Research from this era frequently focused on comparing the efficacy of Cefotaxime against its predecessors and other available antibiotics, demonstrating its superior stability and broader coverage. oup.com

However, the widespread use of Cefotaxime and other third-generation cephalosporins led to new selective pressures, fostering the emergence of even more potent resistance mechanisms. A critical development was the rise of extended-spectrum β-lactamases (ESBLs). la.govnih.gov These enzymes, often evolved from common β-lactamases like TEM-1, gained the ability to hydrolyze third-generation cephalosporins, including Cefotaxime, thereby rendering them ineffective. nih.govnih.gov This turn of events shifted the focus of β-lactam research towards understanding the molecular basis of ESBLs, developing new β-lactamase inhibitors, and creating next-generation antibiotics (like fourth-generation cephalosporins and carbapenems) capable of evading this new form of resistance. nih.govnih.gov Thus, Cefotaxime's role in research is twofold: it was a solution to a pressing resistance problem and subsequently became a catalyst for studying the next wave of antibiotic resistance.

Scope and Objectives of this compound Research Paradigms

Academic research on Cefotaxime has been multifaceted, encompassing several distinct but interconnected paradigms. The primary objectives have been to characterize its activity, understand resistance, and improve its application through chemical modification and combination therapies.

Key Research Paradigms for Cefotaxime:

Mechanism of Action and Resistance: A fundamental research area involves elucidating the precise molecular interactions between Cefotaxime and its PBP targets. drugbank.com Concurrently, extensive research has focused on the mechanisms by which bacteria resist Cefotaxime. This includes the genetic and biochemical characterization of β-lactamases, alterations in PBP targets, and changes in bacterial cell wall permeability. oup.comscilit.com Studies have examined how specific mutations in enzymes like TEM-1 β-lactamase alter substrate specificity to confer Cefotaxime resistance. nih.govresearchgate.net

Mutation in TEM-1 β-Lactamase Effect on Cefotaxime Resistance Reference
G238SConfers higher resistance levels. nih.gov
R164SConfers lower resistance levels but can be competitively superior at low antibiotic concentrations. nih.gov
A42GAffects catalytic activity. researchgate.net
E104KAffects catalytic activity. researchgate.net
M182TAffects catalytic activity. researchgate.net

In Vitro and In Vivo Efficacy Studies: A vast body of research has been dedicated to quantifying Cefotaxime's effectiveness. In vitro studies typically involve determining the Minimum Inhibitory Concentrations (MICs) against a wide range of clinical isolates. oup.com Combination studies, such as checkerboard assays, are used to investigate synergistic or antagonistic effects when Cefotaxime is paired with other antibiotics like amikacin (B45834) or minocycline. oup.comnih.gov In vivo research utilizes animal models, such as infected neutropenic mice, to evaluate the therapeutic efficacy of Cefotaxime alone or in combination, correlating pharmacokinetic properties with outcomes. oup.comoup.comnih.gov

Organism Cefotaxime MIC (mg/l) Reference
Escherichia coli0.12 oup.com
Klebsiella pneumoniae0.12 oup.com
Enterobacter0.25 oup.com
Serratia marcescens0.5 oup.com
Proteus mirabilis0.03 oup.com
Haemophilus influenzae0.015 oup.com
Staphylococcus aureus1.0 oup.com

Analytical Method Development: The need for accurate quality control and quantification in research and pharmaceutical settings has driven the development of numerous analytical methods. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining Cefotaxime concentrations in pharmaceutical formulations and biological matrices. unesp.brtandfonline.comunair.ac.id Research in this area focuses on validating methods for parameters like linearity, accuracy, precision, and robustness, as well as developing alternative techniques like capillary electrophoresis and spectrophotometry. unesp.brunair.ac.id

Analytical Technique Common Application Reference
High-Performance Liquid Chromatography (HPLC)Quantification in drugs and biological matrices. tandfonline.comunair.ac.id
Capillary ElectrophoresisAnalysis in urine, bile, and plasma; stability studies. unesp.brtandfonline.com
VoltammetryDetermination in standard solutions. tandfonline.com
Infrared SpectroscopyQuantification in lyophilized powder. tandfonline.com

Synthesis and Structural Modification: Chemical research has explored more efficient synthesis procedures for Cefotaxime sodium. rjpbcs.com Another objective has been the synthesis of new Cefotaxime derivatives. By condensing Cefotaxime with other chemical moieties, such as aromatic aldehydes to form Schiff bases, researchers aim to create novel compounds with potentially enhanced or expanded antibacterial and antifungal activity. uobasrah.edu.iq

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N5O7S2 B1231043 Cefotaxima CAS No. 63527-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRBEKHLDVQUJE-VINNURBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100149
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63527-53-7, 63527-52-6
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name Cefotaxime, E-
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Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name Cefotaxime
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Ii. Molecular and Biochemical Mechanisms of Action

Interaction with Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial enzymes located in the bacterial cell membrane that are involved in the final stages of peptidoglycan synthesis. patsnap.comontosight.ainih.gov They catalyze the transpeptidation and transgylcosylation reactions that cross-link the peptidoglycan chains, providing structural integrity to the cell wall. toku-e.comontosight.ai Beta-lactam antibiotics like Cefotaxime (B1668864) are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing them to bind to the active site of PBPs. ontosight.ai This binding inactivates the enzymes, thereby inhibiting cell wall synthesis. ontosight.ai

Specificity of PBP Binding Affinities

Cefotaxime demonstrates differential binding affinities for various PBPs depending on the bacterial species. In Escherichia coli, Cefotaxime shows high affinity for PBP-1A, PBP-1Bs, PBP-3, and PBP-4', while exhibiting low affinities for PBP-2, PBP-4, PBP-5, and PBP-6. nih.govoup.com Specifically, it has been noted to target PBP-3, which is crucial for the final stages of peptidoglycan synthesis and is involved in septum formation during cell division. patsnap.comontosight.ainih.gov In Staphylococcus aureus, Cefotaxime binds selectively to PBP 2. asm.orgnih.gov PBP 2 in S. aureus is suggested to be the primary peptidoglycan transpeptidase. asm.orgnih.gov Cefotaxime also demonstrates high affinity for PBP Ib and PBP III in general. drugbank.comnih.govnih.gov

While specific quantitative data (e.g., IC50 values) for Cefotaxime binding to various PBPs across different species were mentioned in the search results, presenting this as a comprehensive, interactive data table based solely on the provided text snippets is not feasible without synthesizing data points from multiple sources and potentially different experimental conditions, which goes beyond the scope of strictly adhering to the found content for direct table generation. However, the qualitative data on high and low affinities can be summarized.

Inhibition of Peptidoglycan Synthesis Pathways

By binding to PBPs, Cefotaxime inhibits the transpeptidation reaction, which is the final step in peptidoglycan synthesis. jlabphy.orgpatsnap.comnih.govtoku-e.com This step involves the formation of cross-links between the peptide side chains of adjacent peptidoglycan strands, providing rigidity and strength to the cell wall. toku-e.com The inhibition of this cross-linking weakens the cell wall, making it unable to withstand the internal osmotic pressure of the bacterial cell. patsnap.comtoku-e.com

Structural Dynamics of Cefotaxime-PBP Interactions

The interaction between Cefotaxime and PBPs involves the acylation of a serine residue in the active site of the PBP by the beta-lactam ring of Cefotaxime. This forms a stable covalent intermediate, effectively inactivating the enzyme. mdpi.com Structural studies, including crystal structures of PBPs in complex with beta-lactam antibiotics like Cefotaxime, provide insights into the molecular details of this interaction. nih.govfortunejournals.com These studies can reveal the conformation of the PBP active site, the binding pose of Cefotaxime, and the specific residues involved in the interaction and covalent bond formation. nih.govfortunejournals.comuni-hamburg.de Molecular dynamics simulations can further explore the flexibility and conformational changes of PBPs upon Cefotaxime binding and how mutations might affect these dynamics and lead to resistance. mdpi.comuni-hamburg.deresearchgate.net For instance, studies on Staphylococcus epidermidis PBP3 in complex with Cefotaxime have provided structural insights into this interaction. fortunejournals.com

Cellular Response Mechanisms to Cefotaxime Exposure

The inhibition of peptidoglycan synthesis by Cefotaxime triggers downstream cellular responses in bacteria, ultimately leading to cell death.

Autolytic Enzyme Induction

The disruption of cell wall integrity due to inhibited peptidoglycan synthesis can lead to the activation of bacterial autolytic enzymes (autolysins and murein hydrolases). wikipedia.orgbioline.org.brmhmedical.commdpi.com These enzymes are normally involved in cell wall remodeling during growth and division. nih.gov However, in the presence of beta-lactam antibiotics, their uncontrolled activity in the absence of compensatory synthesis of new cell wall material leads to the degradation of the existing peptidoglycan, contributing to cell lysis. wikipedia.orgbioline.org.brmdpi.com Research suggests that while inhibitory concentrations of beta-lactams can induce lysis involving autolytic enzymes, growth in subinhibitory concentrations might lead to reduced susceptibility to autolysis due to decreased transcription and activity of some autolytic enzymes, despite the production of a weaker peptidoglycan. nih.gov

Synergistic and Antagonistic Interactions at the Molecular Level

The efficacy of cefotaxime can be influenced by interactions with other antimicrobial agents or bacterial resistance mechanisms, leading to synergistic or antagonistic effects at the molecular level. Understanding these interactions is crucial for optimizing combination therapies, particularly in the face of increasing antibiotic resistance.

Combinatorial Effects with β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics, including cefotaxime, is frequently mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring. wikipedia.orgnih.govresearchgate.netjscimedcentral.com While cefotaxime possesses some inherent resistance to certain β-lactamases due to its structural configuration, such as the syn-configuration of the methoxyimino moiety, Extended-Spectrum β-Lactamases (ESBLs) like CTX-M-15 are highly efficient at hydrolyzing cefotaxime. wikipedia.orgresearchgate.netfrontiersin.org

The combination of cefotaxime with β-lactamase inhibitors is a common strategy to overcome this resistance mechanism. The molecular basis of synergy often involves the inhibitor binding to and inactivating the β-lactamase, thereby protecting cefotaxime from hydrolysis and allowing it to exert its inhibitory effect on PBPs. Although the provided search results primarily discuss synergy with other antibiotic classes, the principle of β-lactamase inhibition restoring cefotamime activity is well-established for other cephalosporins and β-lactamase inhibitor combinations.

However, antagonism can also occur. Studies on CTX-M β-lactamases have revealed instances of antagonism between mutations within the enzyme that affect its interaction with different cephalosporins. For example, while single mutations like P167S or D240G in CTX-M enzymes can increase the hydrolysis of ceftazidime (B193861), the combination of these mutations (P167S/D240G) has been shown to decrease ceftazidime hydrolysis, reduce thermostability, and decrease protein expression levels, indicating negative epistasis. nih.govresearchgate.net This antagonism is attributed to the double mutation restricting the conformation of the Ω-loop in the enzyme's active site, which is critical for efficient catalysis. nih.govresearchgate.net While this specific example relates to ceftazidime, it illustrates how complex molecular interactions within the β-lactamase enzyme itself can lead to antagonistic effects on β-lactam hydrolysis, potentially impacting combinations with inhibitors designed to counteract these enzymes.

Molecular Basis of Synergy with Other Antimicrobial Classes

Synergistic interactions between cefotaxime and other classes of antimicrobial agents can occur through various molecular mechanisms. One documented mechanism involves the combination of cefotaxime with aminoglycosides, such as streptomycin (B1217042). A study investigating the synergy between cefotaxime and streptomycin against a CTX-M-15 producing strain of Enterobacter cloacae proposed a mechanism where streptomycin induces structural changes in the CTX-M-15 enzyme. nih.govresearchgate.netfrontiersin.orgnih.gov This conformational alteration leads to reduced binding of cefotaxime to the enzyme's active site, consequently decreasing cefotaxime hydrolysis. nih.govresearchgate.netfrontiersin.orgnih.gov With reduced hydrolysis, more cefotaxime is available to bind to its target PBPs in the bacterial cell wall, resulting in enhanced antibacterial activity. nih.govresearchgate.netfrontiersin.orgnih.gov Spectroscopic analysis and steady-state kinetics supported this mechanism, showing significant interaction between the drugs and the enzyme, decreased binding parameters, altered conformation, and reduced hydrolytic efficiency of CTX-M-15 in the presence of streptomycin and cefotaxime. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net

Another mechanism of synergy has been observed with the combination of cefotaxime and amoxicillin (B794) against Enterococcus faecalis. asm.orgasm.org The synergistic effect is explained by the complementary saturation of different PBPs by each antibiotic. asm.orgasm.org Specifically, cefotaxime can saturate PBPs 2 and 3, while amoxicillin saturates PBPs 4 and 5. asm.orgasm.org Although E. faecalis may have intrinsic resistance mechanisms, the combined action of cefotaxime and amoxicillin targeting multiple PBPs can lead to synergy, particularly when amoxicillin concentrations are below the minimum bactericidal concentration. asm.orgasm.org

Research also suggests potential synergy between cefotaxime and protein synthesis inhibitors. A study on a CTX-M-1-producing Escherichia coli strain found that genes involved in protein synthesis were significantly upregulated in the presence of subinhibitory concentrations of cefotaxime. mdpi.com Combination treatment with low concentrations of chloramphenicol, a protein synthesis inhibitor, significantly reduced the Minimum Inhibitory Concentration (MIC) of cefotaxime. mdpi.com This suggests that inhibiting the upregulated protein synthesis pathways might be essential for the synergy between these two drug classes. mdpi.com

Furthermore, studies have explored the synergistic potential of cefotaxime with natural products, such as aqueous garlic extract (Allium sativum), against ESBL and AmpC co-producing E. coli strains. japsonline.com While the exact molecular mechanisms for this interaction require further elucidation, observed effects like complete cell degradation in time-kill assays suggest a synergistic interaction that aids cefotaxime activity against resistant strains. japsonline.com

The molecular basis of synergy between cefotaxime and other agents can involve diverse mechanisms, including the protection of cefotaxime from degradation, complementary targeting of essential bacterial processes like cell wall synthesis and protein synthesis, or potentially other unexplored interactions.

Here is a summary of research findings on synergistic interactions:

CombinationBacterial Strain/EnzymeProposed Molecular MechanismKey FindingsSource
Cefotaxime + StreptomycinEnterobacter cloacae (CTX-M-15)Streptomycin induces conformational changes in CTX-M-15, reducing cefotaxime binding and hydrolysis. Cefotaxime is then available to inhibit PBPs.Spectroscopic analysis showed interaction and complex formation; CD analysis showed altered conformation of CTX-M-15; Steady-state kinetics showed decreased hydrolytic efficiency. nih.govresearchgate.netfrontiersin.orgnih.gov
Cefotaxime + AmoxicillinEnterococcus faecalisComplementary saturation of different PBPs: Cefotaxime targets PBP 2 and 3, Amoxicillin targets PBP 4 and 5.Synergy observed at low concentrations of both antibiotics; Correlated with differential PBP saturation. asm.orgasm.org
Cefotaxime + ChloramphenicolEscherichia coli (CTX-M-1)Inhibition of upregulated protein synthesis pathways induced by cefotaxime.Chloramphenicol significantly reduced cefotaxime MIC in CTX-M-1 producing strain. mdpi.com

Iii. Biochemical and Genetic Mechanisms of Resistance

β-Lactamase-Mediated Hydrolysis of Cefotaxime (B1668864)

The production of β-lactamase enzymes is a major mechanism by which bacteria develop resistance to β-lactam antibiotics, including cefotaxime. jscimedcentral.comfrontiersin.org These enzymes hydrolyze the amide bond within the β-lactam ring, rendering the antibiotic inactive. jscimedcentral.comfrontiersin.orgrsc.org

Characterization of Specific β-Lactamase Enzymes (e.g., CTX-M-15)

Extended-spectrum β-lactamases (ESBLs) are a significant group of β-lactamases that efficiently hydrolyze oxyimino-cephalosporins like cefotaxime, ceftriaxone (B1232239), and ceftazidime (B193861). wikipedia.org The CTX-M family of β-lactamases is a rapidly expanding cluster of ESBLs known for their potent hydrolysis of cefotaxime, from which they derive their name. frontiersin.orgrsc.orgcdnsciencepub.comnih.gov CTX-M enzymes are predominantly found in Enterobacteriaceae, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. cdnsciencepub.com

CTX-M-15 is one of the most prevalent and globally disseminated CTX-M genotypes. rsc.orgsemanticscholar.org It is a molecular class A β-lactamase and a common resistance mechanism in many Gram-negative bacteria. rsc.orgmdpi.com CTX-M-15 exhibits high hydrolytic activity against various cephalosporins, including cefotaxime, and also shows activity against ceftazidime and cefepime (B1668827). semanticscholar.orgplos.org Studies have investigated the structural and mechanistic basis for the activity of CTX-M enzymes, including the role of specific amino acid residues near the active site in cefotaxime hydrolysis. rsc.orgacs.org For instance, residues Asn-247 and Arg-64 in CTX-M-15 have been shown to play a crucial role in its catalytic function. rsc.org

Kinetics of Enzymatic Inactivation

The kinetics of cefotaxime hydrolysis by β-lactamases, particularly ESBLs like CTX-M-15, are characterized by parameters such as Michaelis constant (Km) and catalytic efficiency (kcat/Km). These parameters reflect the enzyme's affinity for the substrate and the rate at which it catalyzes the hydrolysis. CTX-M-type β-lactamases typically hydrolyze cefotaxime more efficiently than ceftazidime, resulting in higher minimum inhibitory concentrations (MICs) for cefotaxime. cdnsciencepub.comnih.gov

Studies on purified CTX-M-15 have shown good affinity for various cephalosporins, including cefotaxime. plos.orgnih.gov However, the affinity and catalytic activity can vary depending on the specific substrate and enzyme variant. For example, while CTX-M-15 is highly active on cefotaxime, its activity against ceftazidime and cefepime is relatively lower, although increasing resistance to ceftazidime has been observed, suggesting ongoing evolution under selective pressure. plos.orgnih.gov Mutations in the β-lactamase enzyme can significantly impact its kinetic parameters and substrate specificity. frontiersin.orgrsc.orgacs.org

Enzyme Type Substrate Km (µM) kcat (s-1) kcat/Km (µM-1s-1)
CTX-M-15 Cefotaxime 15-60 (range) High activity High
CTX-M-15 Ceftazidime 1209 1.51 Low
CTX-M-15 Cefepime 548 17 Low

Note: Data is representative and can vary depending on the specific study and experimental conditions. plos.orgnih.gov

Genetic Determinants of β-Lactamase Production

The genes encoding β-lactamases, such as the blaCTX-M genes, are often located on mobile genetic elements like plasmids and insertion sequences, facilitating their transfer between bacteria. cdnsciencepub.commdpi.comnih.govresearchgate.netwho.int Insertion sequences, particularly ISEcp1, are frequently found upstream of blaCTX-M genes and play a crucial role in their mobilization from chromosomal locations in bacteria like Kluyvera species to plasmids in Enterobacteriaceae. cdnsciencepub.comnih.govresearchgate.netwho.int

The acquisition of these genes by highly mobilizable structures is considered a key event in the dissemination of CTX-M β-lactamases. nih.govresearchgate.net Furthermore, the selective pressure exerted by the use of β-lactam antibiotics like cefotaxime and ceftazidime fuels mutational events within these genes, leading to the diversification of CTX-M enzymes with altered substrate specificities and increased hydrolytic efficiency against newer cephalosporins. nih.govresearchgate.net Complex genetic structures, including integrons and transposons, can also be involved in the organization and spread of blaCTX-M genes. nih.gov

Alterations in Penicillin-Binding Proteins

In addition to β-lactamase production, alterations in the target enzymes of cefotaxime, the penicillin-binding proteins (PBPs), can also lead to resistance. etflin.comjscimedcentral.com These alterations typically involve mutations in the genes encoding PBPs, resulting in modified proteins with reduced affinity for the antibiotic. etflin.comnih.gov

PBP Gene Mutations and Their Impact on Cefotaxime Affinity

Cefotaxime primarily binds to and inactivates PBPs, particularly PBP1b and PBP3. nih.gov Mutations in the genes encoding these and other PBPs can lead to decreased binding affinity for cefotaxime, allowing peptidoglycan synthesis to continue even in the presence of the antibiotic. etflin.comnih.govplos.org

In Streptococcus pneumoniae, a key mechanism of β-lactam resistance involves the acquisition of mosaic PBP genes through recombination with DNA from related species. etflin.comasm.org These mosaic genes contain multiple mutations that result in low-affinity PBPs. asm.org Mutations in pbp1a, pbp2b, and pbp2x are particularly important in conferring resistance to penicillin and cephalosporins like cefotaxime. etflin.complos.org Specific amino acid substitutions in these PBPs have been linked to reduced cefotaxime susceptibility. For example, mutations in PBP2x, such as Thr550Ala, can lead to high-level cefotaxime resistance. etflin.com Mutations in PBP1a, such as the Threonine to Alanine (T to A) mutation at the STMK motif, can increase the flexibility of the binding pocket and attenuate the bonds with cefotaxime, reducing its affinity. nih.gov Alterations in PBP3, including point mutations and reduced expression levels, have also been implicated in cefotaxime resistance in S. pneumoniae. asm.orgresearchgate.netnih.gov

PBP in S. pneumoniae Key Mutations/Alterations Impact on Cefotaxime Resistance
PBP1a Mosaic gene, T371A, TSQF (574-577) NTGY, T to A mutation (STMK motif) Increased MICs, reduced affinity etflin.comnih.gov
PBP2b Mosaic gene, Thr446Ala Contributes to resistance etflin.com
PBP2x Mosaic gene, Thr550Ala, T338A, Q552E, S571P Primary target, reduced affinity, high-level resistance etflin.comasm.org
PBP3 Point mutations (e.g., T242I), reduced expression Contributes to resistance asm.orgresearchgate.netnih.gov

Note: This table focuses on findings related to Cefotaxime resistance.

Outer Membrane Permeability Modifications

Gram-negative bacteria possess an outer membrane that acts as a barrier, controlling the passage of molecules into the cell. Modifications to this membrane, specifically concerning porin channels and efflux pump systems, can significantly impact the intracellular concentration of Cefotaxima, thereby contributing to resistance.

Efflux Pump Systems and this compound Transport

Efflux pumps are active transporters located in the bacterial membrane that expel a wide range of substrates, including antibiotics, from the cell, thereby reducing their intracellular concentration below toxic levels nih.govnih.govoup.com. These systems play a significant role in both intrinsic and acquired antibiotic resistance in Gram-negative bacteria nih.govoup.com.

In Gram-negative bacteria, tripartite efflux pumps, such as the AcrAB-TolC system in E. coli, span both the inner and outer membranes and the periplasmic space to directly transport substrates out of the cell nih.govnih.govmdpi.com. While beta-lactamase production is a primary mechanism of this compound resistance, efflux pumps can act in concert with other mechanisms to increase resistance levels biorxiv.org. For example, studies have suggested that increased activity of the AcrAB-TolC efflux pump system, potentially due to mutations in regulatory genes like acrR and robA, can contribute to increased this compound resistance mdpi.com. Some efflux pump inhibitors have shown the potential to potentiate the activity of antibiotics like this compound, highlighting the role of efflux in resistance nih.gov.

Adaptive Resistance Mechanisms and Evolutionary Studies

Bacteria can also develop resistance through adaptive processes, involving genetic mutations and regulatory changes that are selected for under antibiotic pressure. Evolutionary studies, both in vitro and in vivo, provide insights into the pathways and mechanisms by which resistance emerges and spreads.

Genomic and Proteomic Analysis of Resistant Strains

Genomic and proteomic analyses are powerful tools for identifying the genetic mutations and changes in protein expression associated with this compound resistance in bacterial strains frontiersin.orgoup.comresearchgate.net. Whole-genome sequencing of resistant isolates can reveal mutations in genes encoding porins, efflux pumps, regulatory proteins, and even PBPs that contribute to reduced susceptibility oup.com. For instance, genomic analysis of Streptococcus pneumoniae resistant to this compound has identified mutations in PBP genes (PBP2x, PBP2a, and PBP3), although these alone were not always sufficient to explain the full resistance levels, suggesting the involvement of other, potentially novel, resistance determinants oup.com.

Proteomic studies can complement genomic findings by showing how gene mutations translate into changes in protein abundance and activity frontiersin.orgresearchgate.net. Comparative proteomic analysis of ESBL-producing E. coli strains exposed to this compound has revealed changes in the abundance of numerous proteins, including those involved in stress response and metabolism, in addition to beta-lactamases researchgate.netbiorxiv.org. These studies help to build a more complete picture of the complex cellular response to antibiotic stress and the mechanisms underpinning resistance.

In Vitro Evolution Models for Resistance Development

In vitro evolution models are experimental systems used to simulate and study the development of antibiotic resistance under controlled conditions mdpi.compnas.orgnih.govonehealthtrust.orgresearchgate.net. These models expose bacterial populations to increasing concentrations of an antibiotic, such as this compound, over time, selecting for resistant mutants. This allows researchers to observe the emergence of resistance, identify the key mutations involved, and understand the evolutionary trajectories.

Studies using in vitro evolution with this compound have demonstrated that resistance can evolve rapidly through the selection of mutations in genes like envZ and acrB (encoding a component of the AcrAB-TolC efflux pump) nih.govbiorxiv.org. These models can reveal the stepwise accumulation of mutations and the epistatic interactions between them that contribute to increasing levels of resistance scispace.comacs.orgasm.org. They can also highlight how factors like antibiotic concentration and population size can influence the chosen evolutionary pathway to resistance pnas.orgonehealthtrust.orgresearchgate.netasm.org. The findings from in vitro evolution studies have shown good correlation with mutations observed in naturally occurring resistant strains, supporting their value in predicting evolutionary potential nih.gov.

Role of Regulatory Pathways in Resistance (e.g., EnvZ)

Bacterial resistance to antibiotics, including this compound, is often not solely due to single resistance genes but involves complex regulatory networks that control the expression of various genes, including those encoding porins and efflux pumps mdpi.com. Two-component systems (TCS), such as the EnvZ-OmpR system, play a crucial role in sensing environmental changes and activating appropriate cellular responses mdpi.commdpi.com.

The EnvZ-OmpR system regulates the expression of OmpC and OmpF porins in response to osmolarity and other signals nih.govnih.govmdpi.comnih.gov. Mutations within the envZ gene, particularly in the CA-domain, have been shown to be selected for during this compound exposure in Salmonella nih.govnih.gov. These mutations alter the activity of EnvZ, impacting the expression balance of OmpC and OmpF and leading to changes in membrane permeability that confer increased tolerance and resistance to this compound nih.govnih.govnih.gov. Other regulatory systems, such as CpxAR and PhoPQ, have also been implicated in controlling membrane permeability and efflux pump activity, contributing to multidrug resistance that can include reduced susceptibility to this compound nih.govmdpi.com. Understanding the role of these regulatory pathways is essential for a comprehensive view of this compound resistance development.

Iv. Preclinical Pharmacokinetics and Pharmacodynamics

Absorption and Distribution Studies in Animal Models

Preclinical studies in various animal species, including rats, dogs, goats, cattle, and buffalo calves, have investigated the absorption and distribution of cefotaxime (B1668864). nih.govnih.govnih.govakjournals.comnih.govmdpi.comvef.hrnih.gov Following parenteral administration (intravenous or intramuscular), cefotaxime is generally well absorbed. oup.commedsafe.govt.nz

In rats, after intravenous (i.v.) or intramuscular (i.m.) administration of 14C-cefotaxime, radioactivity was extensively distributed throughout the body. nih.gov Maximum plasma levels following i.m. administration in male albino rats were reached within 20 minutes. nih.gov In buffalo calves, peak plasma levels of cefotaxime were observed at 30 minutes after a single subcutaneous dose and at 20 minutes after intramuscular injection. vef.hrnih.gov

Cefotaxime is a small hydrophilic molecule with moderate protein binding, typically ranging from 25% to 44% in plasma. medsafe.govt.nzdiva-portal.org Only the unbound fraction of an antibiotic is generally considered pharmacologically active and capable of penetrating into the extravascular space. frontiersin.orgacs.org

Tissue Distribution Profiles

Studies using whole-body autoradiography in rats have shown good distribution of radioactivity from the blood into various tissues, including the lung, liver, kidney, heart, bone marrow, and gastrointestinal tract. nih.gov Lower levels of radioactivity were observed in the eye and brain. nih.gov

In bovines, concentrations of cefotaxime were studied in serum and tissue fluid using tissue cages. nih.gov The penetration ratio into tissue fluid was reported to be 36.5% after intravenous administration and 47.1% after intramuscular injection. nih.gov Elevated concentrations in tissue fluid were maintained for a 6-hour period after administration in bovines. nih.gov

In white leg shrimp (Litopenaeus vannamei), the concentration of cefotaxime in the hepatopancreas was significantly higher than in plasma after oral administration. mdpi.com The maximum concentration in the hepatopancreas was 19.45 mg/kg, reached after 1 hour, while the maximum concentration in plasma was 0.184 mg/L, reached after 4 hours. mdpi.com

Data on tissue distribution in specific animal models can be summarized in tables.

Tissue/FluidSpeciesRoute of AdministrationObservationsSource
Lung, Liver, Kidney, Heart, Bone Marrow, GI TractRatIV, IMExtensive distribution of radioactivity nih.gov
Eye, BrainRatIV, IMLowest levels of radioactivity nih.gov
Tissue FluidBovineIVPenetration ratio: 36.5% nih.gov
Tissue FluidBovineIMPenetration ratio: 47.1% nih.gov
HepatopancreasWhite Leg ShrimpOralMuch higher concentration than plasma (Cmax 19.45 mg/kg vs 0.184 mg/L) mdpi.com
PlasmaWhite Leg ShrimpOralLower concentration than hepatopancreas (Cmax 0.184 mg/L vs 19.45 mg/kg) mdpi.com

Physiological Factors Influencing Distribution

Physiological factors can influence the distribution of cefotaxime in animal models. Protein binding is a significant factor affecting the volume of distribution, as only the unbound fraction can readily distribute into the extravascular space. frontiersin.org Changes in protein binding can linearly correlate with changes in the volume of distribution. frontiersin.org

While not exclusive to preclinical studies, factors such as renal function can impact the clearance of cefotaxime and its metabolites, indirectly influencing distribution by altering plasma concentrations. nih.govfrontiersin.org Liver function, where metabolism occurs, also plays a role. nih.govnih.govoup.com

Limited placental transfer of radioactivity was observed in 14-day pregnant rats, although radioactivity was detected in the fetus by day 18 of gestation. nih.gov

Biotransformation Pathways and Metabolite Characterization (Preclinical Focus)

Cefotaxime undergoes biotransformation, primarily in the liver, to form metabolites. wikipedia.orgnih.govnih.govoup.commedsafe.govt.nzoup.commedscape.com The main metabolic pathway involves the conversion of cefotaxime to desacetylcefotaxime (B1670277). acquirepublications.orgnih.govnih.govoup.commedsafe.govt.nzdiva-portal.orgfrontiersin.orgoup.comjscimedcentral.comcalonmedical.com

Formation and Activity of Desacetylcefotaxima

Desacetylcefotaxime is the major metabolite of cefotaxime detected in plasma and urine in animals like rats and dogs. acquirepublications.orgnih.govnih.govoup.commedsafe.govt.nzoup.comjscimedcentral.com This metabolic conversion likely occurs in the liver. nih.govnih.govoup.comoup.com

Desacetylcefotaxime retains antibacterial activity, although it is generally less potent than the parent compound, typically by a factor of 2 to 16 times. medsafe.govt.nzdiva-portal.orgcalonmedical.com In vitro studies have shown that the interaction between cefotaxime and desacetylcefotaxime can be additive against certain bacteria, such as Enterobacteriaceae. nih.gov Against Bacteroides strains, a combination of cefotaxime and desacetylcefotaxime showed increased antibacterial activity compared to cefotaxime alone in one in vitro study. nih.gov

Identification of Other Metabolites

Beyond desacetylcefotaxime, other metabolites have been identified in preclinical studies. Two additional metabolites, designated M2 and M3 (formerly known as UP1 and UP2), were observed in the urine of dogs. nih.govnih.govoup.comoup.com These metabolites were also found in the plasma and bile of nephrectomized rats, suggesting their formation and subsequent excretion. nih.govnih.govoup.comoup.com

The metabolic pathway has been described as following the route: cefotaxime → desacetylcefotaxime → desacetylcefotaxime lactone → M metabolites. nih.govnih.govoup.comoup.com The formation of desacetylcefotaxime lactone is considered a rate-limiting step in this pathway. nih.govoup.com While desacetylcefotaxime is microbiologically active, the M2 and M3 metabolites are reported to be inactive. nih.gov

Excretion Mechanisms in Preclinical Models

In preclinical animal models, cefotaxime and its metabolites are primarily eliminated via the kidneys. nih.govnih.govnih.govoup.commedsafe.govt.nzdiva-portal.orgfrontiersin.org Excretion of radioactivity following administration of 14C-cefotaxime was similar across species like rats and dogs, with over 80% of the dose recovered in the urine. nih.govnih.govoup.comjscimedcentral.com

Approximately one-third of the administered dose is eliminated unchanged in the urine in rats and dogs. nih.govnih.govoup.com The major metabolite, desacetylcefotaxime, is also excreted in the urine. acquirepublications.orgnih.govnih.govoup.commedsafe.govt.nzoup.com In dogs, elimination of 14C-cefotaxime occurred mainly by renal excretion (80%). akjournals.com In buffalo calves, the urinary excretion of cefotaxime within 24 hours after a single subcutaneous dose was reported as 5.36% of the total administered dose. nih.gov

Renal clearance plays a significant role in the elimination of cefotaxime. medsafe.govt.nzfrontiersin.org While the primary route is renal, a smaller percentage of the dose is recovered in the feces. In rats, approximately 11% of the dose was recovered in the feces within 8 hours after dosing. nih.gov In other studies, feces accounted for 7-9.5% of the total recovery. medsafe.govt.nz

The formation of certain metabolites, such as UP1 and UP2, may be related to the rate of renal elimination of desacetylcefotaxime. oup.com

SpeciesRoute of AdministrationPrimary Excretion Route% Dose in Urine% Dose in FecesUnchanged Drug in Urine (%)Major Metabolite in UrineSource
RatIV, IMRenal>80%~11%~33%Desacetylcefotaxime nih.govnih.govnih.govoup.com
DogIMRenal>80%Not specified~33%Desacetylcefotaxime nih.govnih.govakjournals.comoup.comoup.com
Buffalo CalfSubcutaneousRenal5.36% (within 24h)Not specifiedNot specifiedNot specified nih.gov

Renal Clearance Mechanisms (Tubular Secretion, Glomerular Filtration)

Cefotaxime is primarily eliminated from the body via the kidneys nih.govhpra.ie. Renal excretion involves both glomerular filtration and active tubular secretion researchgate.netnih.gov. Studies in healthy volunteers have shown that the renal clearance of cefotaxime can be higher than the glomerular filtration rate, indicating the significant involvement of tubular secretion in its elimination nih.gov. Approximately 40-60% of an administered dose is recovered in the urine as unchanged cefotaxime, and about 20-25% is excreted as the desacetyl metabolite hpra.iedrugbank.com. The desacetyl metabolite also possesses antibacterial activity drugbank.com. Two other inactive metabolites (M2 and M3) are also found in urine, accounting for about 20-25% of the dose drugbank.comnih.gov. Renal tubular secretion of both intact cefotaxime and its metabolites has been demonstrated through interaction studies with probenecid, a known inhibitor of tubular secretion nih.govhres.ca.

Data on Cefotaxime Renal Excretion in Humans:

Excreted FormPercentage of Dose in Urine
Unchanged Cefotaxime40-60% hpra.ienafdac.gov.ng
Desacetylcefotaxime20-25% hpra.iedrugbank.com
Other metabolites (M2, M3)~20-25% drugbank.com

The total plasma clearance of cefotaxime in healthy adults is reported to be between 240 and 390 ml/min, with renal clearance ranging from 130 to 217 ml/min hpra.ienafdac.gov.ngmedicines.org.uk.

Biliary Excretion Pathways

While renal excretion is the primary route of elimination for cefotaxime, a small percentage of the dose is eliminated via biliary excretion hpra.ie. Approximately 2% of the administered dose is eliminated with bile hpra.ie. High concentrations of cefotaxime and its active metabolite, desacetylcefotaxime, are attained in bile nafdac.gov.ngmedicines.org.uk. Compared to other cephalosporins like ceftriaxone (B1232239), which has a significantly higher biliary elimination (around 40%), cefotaxime's biliary excretion is considerably lower, estimated at about 10% nih.govresearchgate.net.

Pharmacokinetic-Pharmacodynamic Modeling (PBPK and PK/PD Models)

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a valuable tool for characterizing and predicting the time course of antibiotic effects based on drug concentration-effect relationships diva-portal.orgaccp1.org. These models integrate pharmacokinetic parameters (how the body handles the drug) and pharmacodynamic parameters (how the drug affects bacteria) to optimize dosing regimens and predict outcomes diva-portal.orgaccp1.org.

In Vitro Pharmacodynamic Models for Concentration-Dependent Effects

In vitro kinetic models are used to study the concentration-dependent effects of cefotaxime on bacteria and to understand phenomena like the selection of resistant subpopulations nih.govnih.gov. These models expose bacterial cultures to fluctuating antibiotic concentrations that mimic in vivo profiles nih.gov. Studies using in vitro models with Escherichia coli strains have investigated the selection of resistant mutants based on the time the drug concentration remains within a "selective window" (concentrations between the MICs of susceptible and resistant strains) nih.govnih.gov. These models have shown that the selection of resistant subpopulations increases with the time spent within this selective window nih.govnih.gov. PK/PD models can be used to predict the outcome of resistance development in dynamic competition between strains with different resistance levels nih.govnih.gov.

Physiologically Based Pharmacokinetic (PBPK) Model Development

Physiologically based pharmacokinetic (PBPK) models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug within the body based on physiological and compound-specific parameters researchgate.netfrontiersin.orgplos.org. PBPK models for cefotaxime have been developed to characterize its disposition in different populations, including healthy adults and patients with impaired renal function researchgate.netnih.govnih.gov. These models incorporate details about elimination pathways, such as enzymatic metabolism in the liver, passive glomerular filtration, and active tubular secretion mediated by renal transporters nih.gov. PBPK models can be scaled from adult populations to pediatric populations, incorporating age-related physiological changes to predict pharmacokinetics in neonates and infants nih.gov.

Impact of Physiological Covariates on Pharmacokinetic Parameters

Physiological covariates can significantly impact the pharmacokinetic parameters of cefotaxime, leading to inter-individual variability nih.govnih.gov. Renal function, typically assessed by glomerular filtration rate (GFR), is a major determinant of cefotaxime clearance due to its primary renal elimination researchgate.netnih.goveuropa.eu. Impaired renal function leads to decreased clearance and an increased half-life of cefotaxime nih.gov. Studies in critically ill patients have shown that estimated glomerular filtration rate (eGFR) is a significant covariate influencing cefotaxime clearance nih.govnih.gov. Albumin concentration has also been identified as a covariate affecting cefotaxime clearance in critically ill patients nih.gov. Age, particularly in pediatric populations, also significantly impacts cefotaxime pharmacokinetics, with half-life being prolonged and clearance and distribution volume varying with gestational and postnatal age jscimedcentral.commums.ac.ir.

V. Analytical Methodologies and Quality Control Research

Chromatographic Techniques for Cefotaxima Analysis

Chromatographic methods are widely used for the separation and quantification of this compound, often providing high specificity and the ability to separate the active compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is one of the most frequently utilized techniques for the analysis of this compound in various samples, including drugs and biological matrices. unesp.br Numerous RP-HPLC methods have been developed and validated for the estimation of this compound sodium in marketed formulations. jbclinpharm.orgnih.gov These methods typically involve reversed-phase columns, such as C8 or C18, and mobile phases consisting of mixtures of buffer solutions (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) or methanol (B129727). jbclinpharm.orgnih.govtsijournals.comwiserpub.comjapsonline.comresearchgate.net UV detection is commonly employed, with typical detection wavelengths ranging from 235 nm to 258 nm. jbclinpharm.orgnih.govwiserpub.comjapsonline.comasianpubs.org

Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure parameters such as linearity, accuracy, precision, sensitivity (LOD and LOQ), specificity, robustness, and ruggedness meet acceptance criteria. jbclinpharm.orgnih.govwiserpub.comjapsonline.com For instance, a validated RP-HPLC method for this compound sodium in marketed formulations demonstrated linearity in the range of 10-70 µg/mL, with a limit of detection (LOD) of 0.3 µg/mL and a limit of quantification (LOQ) of 0.6 µg/mL. jbclinpharm.orgnih.gov Recovery percentages typically fall within the range of 97-102%. jbclinpharm.orgnih.gov Another validated HPLC method showed linearity with an R² greater than 0.995 in the range of 5–30 µg/mL. ijirt.org The use of Design of Experiment (DoE) techniques has also been integrated into RP-HPLC method development for this compound sodium quantification, aiming for more environmentally friendly procedures while maintaining method performance. japsonline.comjapsonline.com

Data from a validated RP-HPLC method for this compound sodium: jbclinpharm.orgnih.gov

Validation ParameterResult
Linearity Range10-70 µg/mL
LOD0.3 µg/mL
LOQ0.6 µg/mL
Recovery97-102 %
Correlation Coefficient (R²)0.9976 (for 10-70 µg/mL range) jbclinpharm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS techniques, including LC-MS/MS, are powerful tools for the analysis of this compound, particularly for the determination of the drug and its metabolites in complex matrices like plasma and for the analysis of impurity profiles. magtechjournal.comnih.govresearchgate.netdiva-portal.org LC-MS methods offer high sensitivity and selectivity by combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

LC-MS methods have been developed for the simultaneous determination of this compound sodium alongside other compounds, such as paracetamol. researchgate.netiosrphr.org These methods often utilize reversed-phase columns and mobile phases optimized for both chromatographic separation and ionization efficiency in the mass spectrometer. iosrphr.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS analysis of this compound. iosrphr.org The detection of molecular ions or specific mass transitions allows for the selective quantification of this compound and its related substances. iosrphr.org

LC-MS/MS methods have been developed and partly validated for the quantification of unbound this compound in plasma, often coupled with ultrafiltration for sample preparation. diva-portal.org This demonstrates the utility of LC-MS techniques in bioanalytical applications for this compound research. Furthermore, LC-MS has been applied to study the impurity profile of this compound sodium, enabling the identification and characterization of various impurities, including polymerized impurities. magtechjournal.comnih.gov

Data from a simultaneous LC-MS method for this compound sodium and Paracetamol: iosrphr.org

ParameterThis compound SodiumParacetamol
Detection Molecular Ion (m/z)478.1152.1
Linear Range1-40 ppm1-40 ppm
Precision (% RSD)≤ 2 %≤ 2 %
Retention Time (min)3.4775.601

Spectroscopic and Electroanalytical Methods

Spectroscopic and electroanalytical methods provide alternative or complementary approaches for the analysis and quality control of this compound.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative estimation of this compound sodium in bulk drug and pharmaceutical dosage forms. ijirt.orgrfppl.co.inresearchgate.netglobalresearchonline.net This technique relies on the absorption of UV or visible light by the this compound molecule or its derivatives formed through derivatization reactions.

Various UV spectrophotometric methods have been developed, with typical maximum absorbance wavelengths reported around 227 nm, 238 nm, or 260 nm, depending on the solvent or method used. ijirt.orgresearchgate.netglobalresearchonline.net Beer's law is generally obeyed within specific concentration ranges. ijirt.orgresearchgate.netglobalresearchonline.netasianpubs.orgresearchgate.net For example, a method using distilled water showed linearity in the range of 5–30 µg/mL with a correlation coefficient greater than 0.995. ijirt.org Another method using methanol and water found the absorption maximum at 260 nm and linearity in the range of 10-30 µg/mL. researchgate.net Visible spectrophotometric methods often involve derivatization reactions to produce colored species that can be measured at visible wavelengths. asianpubs.orgasianpubs.orgresearchgate.netredalyc.orgasianpubs.org Examples include reactions based on diazotization and coupling with various reagents, with reported maximum absorption wavelengths around 534 nm or 551 nm. asianpubs.orgasianpubs.orgresearchgate.net

Spectrophotometric methods are validated for parameters like linearity, accuracy, precision, specificity, and robustness, demonstrating their suitability for routine quality control analysis. ijirt.orgrfppl.co.inresearchgate.netglobalresearchonline.net

Data from UV-Visible Spectrophotometric Methods:

Method TypeSolvent/Reagentλmax (nm)Linear Range (µg/mL)Correlation Coefficient (R²)Reference
UV SpectrophotometryDistilled water2275–30> 0.995 ijirt.org
UV Spectrophotometry0.1N NaOH2385-300.998 globalresearchonline.net
UV SpectrophotometryMethanol and water26010-300.9995 researchgate.net
Visible SpectrophotometryDiazotization + 2-naphthol53420-100- asianpubs.orgresearchgate.net
Visible SpectrophotometryDiazotization + 8-hydroxyquinoline5510.4-28.0 ppm0.9993 asianpubs.org
Visible SpectrophotometryHydrolysis + Iodate + Variamine blue5560.5-5.8- redalyc.org

Voltammetric and Capillary Electrophoresis Approaches

Electroanalytical techniques, such as voltammetry, offer sensitive and cost-effective methods for the determination of this compound. researchgate.netdoi.orgnih.govabechem.comjrespharm.comnih.govjrespharm.comasianpubs.orgrsc.org Voltammetric methods, including cyclic voltammetry and square-wave voltammetry, have been used to study the electrochemical behavior of this compound and for its quantitative determination. researchgate.netdoi.orgjrespharm.comnih.govjrespharm.comasianpubs.org Modified electrodes, such as carbon paste electrodes modified with materials like Nafion-graphene oxide or Schiff base complexes, have been developed to enhance the sensitivity and selectivity of this compound detection. researchgate.netnih.govasianpubs.org These methods can achieve low detection limits, in the nanomolar range in some cases. doi.orgnih.gov

Data from Capillary Electrophoresis Methods for this compound:

TechniqueCapillary Dimensions (Length x ID)Buffer/ElectrolytepHApplied Voltage (kV)DetectionApplicationReference
CZE57 cm x 75 µmSodium tetraborate9.030UV (214 nm)Analysis in urine unesp.br
CZE57 cm x 75 µmSodium dihydrogen phosphate + Sodium dodecyl sulfate (B86663)7.215UV (254 nm)Quantification and impurities unesp.br
CZE57 cm x 75 µmSodium dihydrogen phosphate + Sodium dodecyl sulfate8.025UV (254 nm)Detection in plasma unesp.br
CZE64.5 cm x 50 µmPhosphate solution6.8125UV (260 nm)Analysis and stability study unesp.br
CZE40 cm x 75 µmCM-β-CD + NaH2PO4 buffer7.020UV (280 nm)Enantioseparation of cefotaxime (B1668864) enantiomers ingentaconnect.com

Infrared Spectroscopy in this compound Analysis

Infrared (IR) spectroscopy is a valuable technique for the qualitative analysis and characterization of this compound, providing information about the functional groups present in the molecule. asianpubs.orgscitechnol.comasianpubs.orgscitechnol.comasianpubs.orgfrontiersin.org FTIR spectroscopy can be used to identify this compound and differentiate it from other compounds or impurities. asianpubs.orgasianpubs.orgfrontiersin.org

Specific absorption bands in the IR spectrum of this compound correspond to characteristic functional groups, such as the stretching vibrations of the carbonyl group in the β-lactam ring (typically around 1759 cm⁻¹ and 1729 cm⁻¹), C=C and C=N stretching vibrations (around 1649 cm⁻¹, 1610 cm⁻¹, and 1536 cm⁻¹), and C-N stretching vibrations. asianpubs.org

IR spectroscopy has also been explored for the quantitative analysis of this compound sodium, particularly as a green analytical method. scitechnol.comscitechnol.com A validated method using infrared absorption spectroscopy for the quantification of this compound sodium in lyophilized powder demonstrated its suitability and reliability. scitechnol.comscitechnol.com This approach offers advantages such as simple and fast sample preparation and the ability to analyze insoluble or poorly soluble drugs. scitechnol.comscitechnol.com The quantification can be based on the analysis of the absorbance relative to characteristic peaks, such as the carbonyl stretching band in the β-lactam ring. scitechnol.comscitechnol.com IR spectroscopy has also been used in the characterization of polymerized impurities in this compound sodium. frontiersin.org

Data on Characteristic IR Absorption Bands for this compound: asianpubs.org

Functional GroupApproximate Wavenumber Range (cm⁻¹)
C=O stretching (β-lactam)1759, 1729
C=C and C=N stretching1649, 1610, 1536
C-N stretching1342, 1281, 1183

Method Validation and Green Chemistry Principles in Analytical Methods

Analytical methods used for the quality control of Cefotaxime must undergo rigorous validation to ensure their reliability, accuracy, and precision. jbclinpharm.orgnih.govunair.ac.id Furthermore, there is an increasing emphasis on incorporating green chemistry principles into these methods to minimize environmental impact and enhance safety. nih.govscitechnol.comjapsonline.comresearchgate.net

Assessment of Linearity, Accuracy, Precision, and Robustness

Method validation for Cefotaxime analysis typically involves the assessment of several key parameters, including linearity, accuracy, precision, and robustness, often following guidelines from organizations like the International Conference on Harmonisation (ICH). jbclinpharm.orgnih.govjapsonline.comijirt.org

Linearity: This parameter evaluates the method's ability to yield results that are directly proportional to the concentration of the analyte within a specified range. For instance, an RP-HPLC method for Cefotaxime sodium showed linearity in the concentration range of 10-70 µg/mL with a correlation coefficient (R²) of 0.9976. jbclinpharm.orgnih.gov Another UV spectrophotometric method demonstrated linearity between 5–30 µg/mL with an R² greater than 0.995. ijirt.org

Accuracy: Accuracy assesses the closeness of the test results obtained by the method to the true value. Recovery studies are commonly used to determine accuracy. An RP-HPLC method reported accuracy with recovery values ranging from 97% to 102%. jbclinpharm.orgnih.gov Another HPLC method for cefotaxime sodium in injection powder preparation obtained a recovery value of 99.30% with a relative standard deviation (RSD) of 0.48%. unair.ac.idunair.ac.id

Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It can be evaluated as repeatability (intra-day) and intermediate precision (inter-day). For the RP-HPLC method, intra-day precision (n=3) was 1.2917% RSD and inter-day precision (n=3) was 0.9050% RSD. jbclinpharm.orgnih.gov The HPLC method for injection powder showed repeatability with an RSD of 0.38% and intermediate precision with an RSD of 0.85%. unair.ac.idunair.ac.id UV spectrophotometric methods have also shown good intra-day and inter-day precision with low RSD values. ijirt.org

Robustness: Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. A validated HPLC method for Cefotaxime sodium in injection powder preparation showed a recovery value of 100.25% with an RSD of 0.85% in robustness testing, meeting the acceptance criteria. unair.ac.idunair.ac.id

Here is a summary of validation parameters from selected studies:

MethodParameterRange/ValueAcceptance Criteria (Typical)Source
RP-HPLCLinearity (Range)10-70 µg/mL- jbclinpharm.orgnih.gov
RP-HPLCLinearity (R²)0.9976≥ 0.999 jbclinpharm.orgnih.gov
RP-HPLCAccuracy (% Recovery)97-102%98-102% jbclinpharm.orgnih.gov
RP-HPLCPrecision (Intra-day)1.2917% RSD (n=3)≤ 2% jbclinpharm.orgnih.gov
RP-HPLCPrecision (Inter-day)0.9050% RSD (n=3)≤ 2% jbclinpharm.orgnih.gov
HPLCAccuracy (% Recovery)99.30%98-102% unair.ac.idunair.ac.id
HPLCAccuracy (RSD)0.48%≤ 1.5% unair.ac.idunair.ac.id
HPLCPrecision (Repeatability)0.38% RSD≤ 1.5% unair.ac.idunair.ac.id
HPLCPrecision (Intermediate)0.85% RSD≤ 1.5% unair.ac.idunair.ac.id
HPLCRobustness (% Recovery)100.25%98-102% unair.ac.idunair.ac.id
HPLCRobustness (RSD)0.85%≤ 1.5% unair.ac.idunair.ac.id
UV-Vis SpecLinearity (Range)5-30 µg/mL- ijirt.org
UV-Vis SpecLinearity (R²)> 0.995> 0.995 ijirt.org
UV-Vis SpecAccuracy (% Recovery)98-102% (within acceptable limits)98-102% ijirt.org
UV-Vis SpecPrecisionLow RSD values- ijirt.org

Development of Environmentally Sustainable Analytical Procedures

The principles of green analytical chemistry advocate for methods that reduce or eliminate the use of hazardous substances, minimize waste generation, and lower energy consumption. scitechnol.comjapsonline.comnih.gov Traditional analytical methods for Cefotaxime, particularly many HPLC methods, often utilize large quantities of organic solvents, which have significant environmental and occupational impacts. nih.govscitechnol.comresearchgate.net

Research is being conducted to develop greener analytical procedures for Cefotaxime quantification. Infrared spectroscopy has been explored as a green alternative for quantifying sodium cefotaxime in lyophilized powder. scitechnol.comresearchgate.net This method is considered environmentally friendly because it does not use organic solvents and generates very low waste. scitechnol.comresearchgate.net The method demonstrated suitable linearity, precision, accuracy, and robustness. scitechnol.com

Another approach involves optimizing existing techniques like RP-HPLC through strategies such as Design of Experiment (DoE) to reduce solvent usage and improve efficiency. japsonline.comresearchgate.netjapsonline.com Greenness assessment tools like the Green Analytical Procedure Index (GAPI), National Environmental Method Index (NEMI), and Analytical Greenness metric (AGREE) are being employed to evaluate the environmental impact of developed methods and compare them to existing ones. japsonline.comnih.govresearchgate.netjapsonline.com A recent RP-HPLC method for cefotaxime sodium quantification using DoE was assessed as eco-friendly, achieving a higher AGREE score (0.68) compared to a reported method (0.44). japsonline.comjapsonline.com This method utilized a mobile phase of ammonium acetate and acetonitrile and demonstrated successful quantification of Cefotaxime in Cefotaxime-loaded nanosponges. japsonline.comresearchgate.netjapsonline.com

Chemometric methods coupled with UV-Vis spectrophotometry are also being investigated as green and cost-effective alternatives for Cefotaxime determination, particularly in the presence of degradation products. nih.govmdpi.com These methods aim to minimize the need for extensive sample preparation and the use of organic solvents. nih.govmdpi.com

Quantification in Diverse Biological and Environmental Matrices (Excluding Human Clinical Samples)

Analytical methods are essential for quantifying Cefotaxime in various matrices beyond human clinical samples, including other biological samples and environmental matrices. This is important for understanding the fate and distribution of the antibiotic in different systems and assessing potential environmental impacts.

While much of the literature focuses on pharmaceutical formulations and human biological fluids, some studies touch upon the analysis of Cefotaxime in other biological contexts or relevant environmental considerations. For instance, Cefotaxime is mentioned for its use in plant tissue culture to treat bacterial infections in plants. wikipedia.org This indicates a need for analytical methods applicable to plant matrices, although specific details on such methods were not extensively found in the immediate search results focused on analytical validation.

Research into antimicrobial resistance (AMR) in environmental matrices highlights the importance of quantifying antibiotics like Cefotaxime in these settings. Studies investigating conjugation rates and the spread of AMR in environmental samples, such as wastewater, underscore the presence and potential impact of antibiotics in the environment. frontiersin.org While these studies focus on the broader issue of AMR, they imply the necessity of sensitive analytical techniques to detect and quantify antibiotics in complex environmental matrices. frontiersin.org

Electrochemical methods have also been explored for the determination of Cefotaxime. jrespharm.com Such methods can offer advantages in terms of simplicity, speed, and cost-effectiveness, potentially being applicable to various matrices. jrespharm.com A study using a boron-doped diamond electrode investigated the electrochemical behavior of Cefotaxime and suggested the method's potential for use with biological matrices, demonstrating adequate selectivity in the presence of interfering compounds like uric acid, dopamine, and ascorbic acid. jrespharm.com

Quantification of Cefotaxime in biological matrices other than human clinical samples, such as animal tissues or fluids (excluding those directly related to human clinical treatment), or in environmental samples like water or soil, requires methods capable of handling the complexity of these matrices and achieving sufficient sensitivity and selectivity. Sample preparation techniques, including solid-phase extraction and protein precipitation, are often crucial for isolating the analyte from matrix interferences before analysis by techniques like HPLC-MS/MS. nih.gov While the provided search results primarily discuss these techniques in the context of human biological fluids, the principles and challenges are similar when analyzing other complex biological or environmental samples.

Vi. Degradation Pathways and Environmental Fate

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for cefotaxima in aqueous environments, involving the cleavage of the unstable β-lactam ring. This process can be influenced by several factors, including pH, temperature, and ionic strength.

Kinetics of Degradation in Aqueous Solutions

The degradation of this compound in aqueous solutions generally follows pseudo-first-order kinetics. nih.govresearchgate.netcapes.gov.brresearchgate.netfrontiersin.org Studies have investigated the degradation rates under different conditions to understand the factors governing its stability. The rate of hydrolysis is significantly influenced by solvolytic, hydrogen ion, and hydroxide (B78521) ion catalysis. nih.govresearchgate.netcapes.gov.br

Influence of pH, Temperature, and Ionic Strength

pH plays a critical role in the hydrolytic degradation of this compound. The maximum stability of this compound in aqueous solution typically occurs in the pH range of 4.5 to 6.5. nih.govresearchgate.netcapes.gov.br In alkaline or strongly acidic media, the hydrolysis is significantly accelerated due to base- or acid-catalyzed reactions. capes.gov.brnih.govresearchgate.net For instance, degradation is rapid at pH 10. oup.com In the pH range of 3.0 to 7.0, the main degradation process involves a slower water-catalyzed or spontaneous cleavage of the beta-lactam nucleus, with intramolecular participation of the side chain amido fraction at the 7-position. nih.govresearchgate.net

Temperature also significantly affects the degradation rate, with higher temperatures leading to faster degradation. frontiersin.orgoup.com The apparent activation energies determined at different pH values are consistent with a solvolysis mechanism. nih.gov

The influence of ionic strength has also been studied. While no primary salt effects were observed in the acidic or neutral regions, a positive salt effect has been noted at higher pH values, such as pH 8.94. nih.govresearchgate.netcapes.gov.br Certain buffer systems can also influence degradation rates; for example, carbonate and borate (B1201080) buffers have been found to increase degradation rates, while acetate (B1210297) buffer decreases them. nih.gov

Identification of Hydrolytic Degradation Products

The hydrolytic degradation of this compound involves the cleavage of the β-lactam nucleus and deacetylation of the side chain. nih.govresearchgate.net In highly acidic conditions, the deacetylated derivative can be easily converted to a lactone. nih.govresearchgate.net

Under alkaline hydrolysis conditions, key degradation products identified include deacetylcefotaxime, the exocyclic methylene (B1212753) derivative, the 7-epimer of this compound, and the 7-epimer of deacetylcefotaxime. nih.gov The attack of the hydroxyl group on the ester function bonded to the 3'-carbon is considered the fastest step in the alkaline hydrolysis kinetic scheme. nih.gov The base-catalyzed epimerization at the 7-position is dependent on the presence of an electron-withdrawing group at C(3'). nih.gov Hydrolysis of the amide at position 7 was not detected in one study. nih.gov

Another study on the degradation by OXA-48 beta-lactamase identified two inactive compounds as degradation products: decarboxylated and deacetylated cefotaxime (B1668864) (approximately 370 Da) and deacetyl cefotaxime (approximately 414 Da), both with a hydrolyzed beta-lactam ring. mdpi.com The opening and cleavage of the β-lactam ring is often the initial step in this compound degradation. rsc.org

Photolytic and Photoelectrocatalytic Degradation

This compound can also undergo degradation when exposed to light, particularly UV irradiation, and this process can be enhanced by photocatalytic methods.

Effects of UV Illumination on this compound Stability

UV illumination can lead to the degradation of this compound in aqueous solutions. nih.govresearchgate.net This degradation can occur through direct photolysis, where the molecule absorbs photons and undergoes bond cleavage, potentially generating free radicals. iwaponline.commdpi.com

Studies have shown that UV light alone can cause degradation, although the efficiency can be relatively low compared to catalyzed processes. appliedmineralogy.com The degradation kinetics under UV light at specific wavelengths, such as 254 nm, have been investigated. nih.gov Photodegradation can involve competitive processes, including isomerization and photolysis. nih.gov Photoisomerization can lead to the formation of an inactive anti-isomer. nih.gov Photolysis can affect the delta 3-cephem ring and the methoxyimino group, leading to the destruction of the molecule and potential color changes in the solution. nih.gov

Role of Nanostructured Photocatalysts (e.g., TiO2)

Nanostructured photocatalysts, such as titanium dioxide (TiO2), play a significant role in enhancing the degradation of this compound through photoelectrocatalysis. acs.orgacs.org TiO2-mediated photoelectrocatalytic degradation of this compound in aqueous solutions has been studied under UV illumination. acs.orgacs.org

The presence of TiO2 photocatalysts, especially in combination with UV light and other oxidants like hydrogen peroxide (H2O2), can significantly increase the degradation efficiency of this compound. researchgate.netappliedmineralogy.com For example, a UV+TiO2+H2O2 system showed a high degradation efficiency of this compound. appliedmineralogy.com The addition of H2O2 can improve the photocatalytic activity of TiO2 in degrading this compound. appliedmineralogy.com

Modified TiO2 catalysts, such as MoSe2/TiO2 nanotubes, have demonstrated superior photoelectrocatalytic activity for this compound degradation under simulated solar light. researcher.lifesemanticscholar.orgresearchgate.net These enhancements can be attributed to factors like increased surface oxygen vacancies, enhanced visible-light absorption, improved photocurrent response, and efficient charge separation. researchgate.net The photoelectrocatalytic degradation mediated by TiO2 can occur through the cleavage of the β-lactam nucleus. acs.org

The stability and reusability of nanostructured TiO2 electrodes have also been evaluated, showing potential for practical applications in pollutant degradation. acs.orgacs.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound (Cefotaxime)5742673
Deacetylcefotaxime5479527
Hydrogen peroxide784
Titanium dioxide14808

Interactive Data Table Example (Illustrative based on search results):

While specific numerical data tables with detailed kinetic constants across various conditions were not consistently available in a format suitable for direct extraction and presentation as an interactive table within this response, the search results provide qualitative and some quantitative insights into the influence of pH and temperature on degradation rates.

For example, research indicates that this compound degradation is significantly faster at pH values outside the 4.5-6.5 range and increases with temperature. nih.govresearchgate.netcapes.gov.brfrontiersin.orgoup.com Studies have calculated degradation rate constants at specific pH values like 1.9, 4.0, and 9.0 nih.govresearchgate.net and observed rapid degradation at pH 10 oup.com. The pseudo-first-order kinetics model is commonly used to describe the degradation. nih.govresearchgate.netcapes.gov.brresearchgate.netfrontiersin.org

A hypothetical interactive table, if detailed numerical data across a range of conditions were consistently provided and structured in the search results, could look like this:

pHTemperature (°C)Degradation Rate Constant (k, units)Half-life (approx.)
1.9[Specific Value][Specific Value][Calculated]
4.0[Specific Value][Specific Value][Calculated]
9.0[Specific Value][Specific Value][Calculated]
10.0[Specific Value]Very RapidVery Short
4.5-6.5[Specific Value]SlowestLongest
[Specific pH]25[Specific Value][Calculated]
[Specific pH]60Significantly HigherShorter

Characterization of Photo-Degradation Products

Photodegradation is a significant abiotic transformation process for pharmaceuticals in aquatic environments, driven by natural light (UV and visible light) acs.orgacs.org. Cefotaxime degradation under UV light can occur through competitive processes, including isomerization and photolysis nih.gov.

Studies on cefotaxime sodium salt under UV light at 254 nm have shown that degradation involves both isomerization to its anti-isomer and photolysis nih.gov. The photolysis process can lead to the destruction of the molecule, resulting in a yellowing of the solution nih.gov. This photolysis appears to involve the cleavage of the delta 3-cephem ring and potentially the methoxyimino group nih.gov. The isomerization step, leading to the inactive anti-isomer, is also an efficient photodegradation pathway nih.gov. Analysis of degradation intermediates and pathways can be performed using techniques such as electrospray ionization time-of-flight mass spectrometry (MS) acs.org. For other cephalosporins like cefquinome, E-isomer and Δ3-isomer have been identified as major degradation metabolites under illumination frontiersin.orgfrontiersin.org.

Advanced Oxidation Processes for this compound Removal

Advanced Oxidation Processes (AOPs) are promising technologies for the removal and degradation of pharmaceutical contaminants from wastewater researchgate.nete3s-conferences.orgnih.gov. AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively oxidize and degrade organic pollutants e3s-conferences.orgpreprints.orgmdpi.comub.edu.

Application of Oxidative Reagents and Catalytic Systems

Various oxidative reagents and catalytic systems have been explored for the degradation of cefotaxime in water. These include chemical oxidation methods using O₃ or H₂O₂ nih.gov, photochemical processes like UV/H₂O₂ nih.govresearchgate.netmdpi.com, and photocatalysis using semiconductor nanomaterials such as TiO₂ and ZnO researchgate.netnih.govresearchgate.netmdpi.comrsc.org.

Photocatalytic degradation of cefotaxime has been investigated using TiO₂ and TiO₂/kaolin nanocatalysts under UV light researchgate.netmdpi.com. Studies have shown that UV-H₂O₂ treatment can be particularly effective for cefotaxime removal from aqueous solutions mdpi.com. The efficiency of photocatalytic degradation can be influenced by factors such as irradiation time, cefotaxime concentration, catalyst dose, and pH researchgate.net. For instance, studies with pure TiO₂ showed optimal degradation at specific conditions (90 min irradiation, 10 mg/L cefotaxime, 0.2 g TiO₂, pH 4) researchgate.net.

Other catalytic systems, such as magnetic activated carbon nanoparticles derived from pistachio shells, have also been explored for cefotaxime removal from hospital wastewater dntb.gov.ua. Electro-oxidation, electro-Fenton, and persulfate systems using modified electrodes have demonstrated high cefotaxime removal efficiency nih.gov.

Table 1: Examples of Oxidative Reagents and Catalytic Systems Used for Cefotaxime Degradation

Process TypeOxidative Reagent/CatalystKey FindingsSource
Chemical OxidationO₃, H₂O₂Used to generate radical oxygen species nih.gov. nih.gov
PhotochemicalUV/H₂O₂More effective than UV/TiO₂ or UV/ZnO in some studies mdpi.com. mdpi.com
PhotocatalysisTiO₂, ZnO, CdS-PbSDegradation efficiency depends on parameters like pH, dose, and time researchgate.netresearchgate.net. researchgate.netresearchgate.netresearchgate.net
Electro-oxidationTi/CNT/SnO₂-Sb-Er anode, Ni@NCNT cathodeHigh removal efficiency in coupled systems nih.gov. nih.gov

Degradation Pathways via Radical Mechanisms

AOPs primarily rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), to degrade organic pollutants e3s-conferences.orgpreprints.orgmdpi.comub.edu. These radicals are highly oxidative and can attack the cefotaxime molecule through various mechanisms, leading to its breakdown preprints.orgmdpi.com.

In systems involving persulfate activation, SO₄•⁻ radicals are formed and can further evolve into •OH radicals ub.edu. The dominant radical species can depend on the pH of the reaction medium; SO₄•⁻ often prevails at pH < 7, while •OH is more prominent in alkaline conditions ub.edu. Weaker reactive oxygen species like superoxide (B77818) radicals (O₂•⁻) and singlet oxygen (¹O₂) can also be formed, contributing to complex degradation pathways ub.edu.

Studies investigating the degradation mechanisms of cefotaxime using biochar supported Co/Fe bimetallic nanoparticles have indicated that the opening and cleavage of the β-lactam ring is an initial step in the degradation pathway rsc.org. Radical mechanisms are involved in processes like electro-oxidation, electro-Fenton, and persulfate systems for cefotaxime degradation nih.gov.

Sorption and Environmental Transformation Studies

Sorption and transformation processes play crucial roles in determining the environmental fate of cefotaxime in various compartments like water and sediment acs.orgnih.gov.

Adsorption onto Environmental Media (e.g., Biochar)

Adsorption is a significant process that can remove pharmaceuticals from the aqueous phase nih.govnih.gov. Biochar, a carbonaceous material produced from biomass pyrolysis, has gained attention as an effective sorbent for removing pharmaceutical pollutants from wastewater due to its porous structure, large surface area, and functional groups mdpi.comresearchgate.netresearchgate.net.

Studies have shown that biochar can effectively remove pharmaceuticals through various mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions mdpi.com. Functional groups on the biochar surface, such as C=O, -COOH, and -OH, can form hydrogen bonds with functional groups on the pharmaceutical molecules mdpi.com. The aromatic rings in both biochar and some pharmaceuticals can also lead to π-π interactions, enhancing adsorption mdpi.com. While specific data on cefotaxime adsorption onto biochar in environmental contexts was not extensively detailed in the provided snippets, biochar is generally recognized as a promising adsorbent for antibiotics mdpi.comresearchgate.netresearchgate.netdntb.gov.ua.

Microbial and Abiotic Transformation in Environmental Compartments

Cefotaxime can undergo transformation in the environment through both microbial and abiotic processes acs.orgnih.gov. Abiotic processes include hydrolysis and photodegradation acs.orgnih.gov. Hydrolysis, particularly in alkaline conditions, can lead to the rapid degradation of β-lactam drugs like cefotaxime due to the instability of the β-lactam ring frontiersin.org.

Microbial degradation also contributes to the removal of cephalosporins in environmental compartments like sediment nih.gov. Studies have shown that certain bacteria, such as Bacillus clausii, can biodegrade cefotaxime nih.govresearchgate.net. Proposed mechanisms for cefotaxime biodegradation by Bacillus clausii include hydrolysis, deacetylation, and decarboxylation nih.govresearchgate.net. The presence of cefotaxime can also influence microbial communities, for example, by selecting for bacteria with antibiotic resistance genes like β-lactamase nih.govwur.nl.

Environmental factors such as temperature, illumination, and pH can significantly affect the rate of cefotaxime degradation in water frontiersin.orgfrontiersin.org. Cefotaxime has been shown to degrade faster at higher temperatures and is generally more stable in acidic environments compared to alkaline ones frontiersin.org.

Table 2: Environmental Transformation Processes of Cefotaxime

Process TypeDescriptionEnvironmental CompartmentKey FactorsSource
AbioticHydrolysis (especially in alkaline conditions), Photodegradation acs.orgnih.govfrontiersin.org.WaterpH, Temperature, Light frontiersin.orgfrontiersin.org. frontiersin.orgacs.orgnih.govfrontiersin.org
BioticMicrobial degradation by bacteria (e.g., Bacillus clausii) nih.govresearchgate.net.Sediment, WaterPresence of specific microbial communities nih.govnih.govresearchgate.net. nih.govnih.govresearchgate.net

Vii. Structural Modification and Structure Activity Relationship Sar Studies

Synthesis of Novel Cefotaxima Derivatives

The synthesis of novel cefotaxime (B1668864) derivatives aims to overcome emerging resistance mechanisms, improve pharmacokinetic profiles, or broaden the spectrum of activity. niscpr.res.in This involves chemical modifications of the existing cefotaxime structure.

Synthetic Methodologies for Chemical Modification

Various synthetic methodologies are employed for the chemical modification of cefotaxime. A key challenge in the synthesis of cefotaxime itself is the preparation of the pure syn side-chain precursor. oup.com One approach involves building the aminothiazole ring onto a syn-methoxyimino acetic acid derivative and then condensing the resulting compound with 7-aminocephalosporanic acid (7-ACA). oup.com

More recent studies explore rapid procedures and alternative reagents. For instance, a rapid method for synthesizing cefotaxime involves the acylation of 7-aminocephalosporanic acid with the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM) at room temperature, achieving high yields. researchgate.net Microwave irradiation has also been investigated as a method for synthesizing new cephalosporin (B10832234) derivatives, including those related to cefotaxime, by reacting 5-substituted-2-mercapto-1,3,4-thiadiazoles with cefotaxime acid. niscpr.res.in These microwave-assisted methods can offer improved yields and reduced reaction times compared to conventional methods. niscpr.res.in

Another synthetic route involves the condensation of cefotaxime with aromatic aldehydes to yield Schiff bases, which have shown antibacterial and antifungal activities. researchgate.net Aminomethylation reactions of cefotaxime sodium with sulfonamides or secondary amines have also been explored to synthesize novel derivatives with potential antibacterial activity. researchgate.net

Impact of Side Chain Alterations on Biological Activity

Alterations to the side chains of cephalosporins, including cefotaxime, significantly impact their biological activity. The addition of a 2-aminothiazol group to the C7 β-acyl side chain and a methoxyimino group at the α-carbon led to the development of third- and fourth-generation cephalosporins like cefotaxime, enhancing their activity against Gram-negative bacteria and improving β-lactamase stability. oncohemakey.comhres.ca

Modifications at the α-carbon of the acyl side chain have been particularly important for enhancing Gram-negative potency and improving stability against β-lactamases. oncohemakey.com For example, the addition of a methoxyimino group at the α position, as seen in cefotaxime, contributes to resistance against hydrolysis by many β-lactamases. hres.capatsnap.com

Changes at the C-3 position can also influence activity and pharmacokinetic properties. While the acetoxymethyl group is present in cefotaxime, modifications at this position are common in other cephalosporins and contribute to their diverse properties. oncohemakey.com Studies on other cephalosporins suggest that the structure of the C-3 side chain can affect interactions with bacterial systems, potentially influencing penetration or other biological effects. frontiersin.org

Stereochemical Influences on Activity

Stereochemistry plays a crucial role in the biological activity of many drugs, including cephalosporins like cefotaxime. The spatial arrangement of substituents can significantly affect binding to target proteins and interaction with biological membranes. asm.orggoogle.commasterorganicchemistry.com

Importance of Methoxyimino Group Configuration (Syn/Anti Isomers)

A critical stereochemical feature of cefotaxime is the configuration of the methoxyimino group at the α-carbon of the C-7 side chain. Cefotaxime exists as the syn isomer (also referred to as the (Z)-isomer). wikipedia.orgoup.comnih.gov The syn configuration is crucial for its potent antibacterial activity. nih.gov

In vitro studies have demonstrated that the syn isomer of cefotaxime is significantly more active than its anti isomer against β-lactamase-producing Gram-negative bacteria. nih.gov For example, the syn isomer was found to be 80 times more active than the anti isomer against such strains. nih.gov This highlights the critical importance of the syn configuration for the desired antibacterial efficacy of cefotaxime. Photoisomerization can occur, leading to the formation of the less active anti-isomer, which is a consideration for the stability of cefotaxime solutions. nih.gov

Effects on PBP Affinity and Cellular Penetration

The stereochemistry of cefotaxime, particularly the syn configuration of the methoxyimino group, influences its affinity for penicillin-binding proteins (PBPs) and its ability to penetrate bacterial cells. The high affinity of cefotaxime for essential PBPs, such as PBP3, is central to its mechanism of action. nih.govnih.govpatsnap.com

The syn-methoxyimino group contributes to the stability of cefotaxime against hydrolysis by many β-lactamases, allowing it to effectively reach and bind to PBPs. hres.capatsnap.com While direct comparative data on the PBP affinity and penetration of syn versus anti isomers of cefotaxime is specifically detailed in limited readily available sources, the dramatic difference in antibacterial activity suggests that the syn configuration is significantly favored for effective PBP binding and/or efficient passage through bacterial outer membranes in Gram-negative bacteria. nih.gov

Studies on other cephalosporins and β-lactams have shown that the stereochemistry of side chains can impact penetration through the outer membrane of Gram-negative bacteria. basicmedicalkey.com The presence of specific functional groups and their spatial arrangement can influence interaction with porins and other membrane transport mechanisms. basicmedicalkey.comasm.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are increasingly used to understand the structural and mechanistic basis of antibiotic activity, resistance, and interactions with biological targets like PBPs. tandfonline.comtandfonline.comresearchgate.netdntb.gov.uadntb.gov.ua These methods can provide insights that are difficult to obtain experimentally.

Molecular dynamics simulations and free energy calculations have been applied to study the binding of cefotaxime to PBPs. tandfonline.com These studies can help elucidate the interactions between the antibiotic molecule and the active site of the enzyme, as well as the impact of mutations in PBPs on binding affinity and resistance. For example, computational studies have investigated how mutations in PBP1a can affect the binding of cefotaxime, showing that certain mutations can increase the flexibility of the binding pocket and attenuate ligand-receptor bonds, contributing to resistance. tandfonline.com

Molecular modeling has also been used to study the interaction of cefotaxime with DNA, providing insights into its binding mode. researchgate.net Although DNA is not the primary target of cefotaxime's antibacterial action, these studies contribute to a broader understanding of the drug's molecular interactions. researchgate.net

Furthermore, in silico structural analysis and modeling can be used to predict the impact of mutations in bacterial proteins, such as those involved in regulating membrane permeability, on antibiotic resistance. asm.org This can help in understanding how bacteria develop resistance to antibiotics like cefotaxime. asm.org

Quantum Mechanical Calculations for Structure-Property Correlation

Quantum mechanical (QM) calculations, often employing methods like Density Functional Theory (DFT), are utilized to gain insights into the electronic and structural properties of this compound and its derivatives, correlating these properties with their behavior and activity researchgate.netresearchgate.netuobaghdad.edu.iqmdpi.com. These calculations can provide parameters such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE(HOMO-LUMO)), hardness, softness, dipole moment, electron affinity, and ionization potential researchgate.netuobaghdad.edu.iq. These parameters can be correlated with various properties, including the ability to donate electrons or participate in interactions researchgate.netresearchgate.net.

For instance, QM studies have been applied to investigate the potential of this compound derivatives as corrosion inhibitors, examining how electronic properties influence their adsorption onto metal surfaces researchgate.netresearchgate.netuobaghdad.edu.iq. While this application is outside the scope of antibacterial activity, the methodology highlights how QM calculations can establish relationships between molecular structure and properties relevant to interactions. Studies on β-lactam reactivity have also employed ab initio quantum mechanical calculations to analyze hydrolysis, shedding light on how structural elements contribute to reactivity, which is relevant to their interaction with targets like β-lactamases and PBPs acs.org. Correlations have been found between calculated kinetic, structural, and electronic properties and experimental data in such studies acs.org.

QM calculations can also provide optimized molecular geometries, atomic partial charges, and information about molecular surfaces, which are valuable inputs for further computational studies like molecular dynamics simulations mdpi.com.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time at the atomic level core.ac.ukrsc.org. In the context of this compound, MD simulations are particularly valuable for understanding its interactions with its bacterial targets, primarily penicillin-binding proteins (PBPs), and with resistance enzymes like β-lactamases nih.govresearchgate.netfortunejournals.comnih.govfortunejournals.comrsc.org.

MD simulations can reveal details about the binding pose of this compound within the active site of a target protein, the stability of the complex, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) rsc.org. They can also shed light on the conformational changes that occur in both this compound and the target protein upon binding nih.govresearchgate.net.

Studies have utilized MD simulations to investigate the binding of this compound to specific PBPs, such as Penicillin Binding Protein 1a (PBP1a) and Penicillin-Binding Protein 3 (PBP3) nih.govresearchgate.netfortunejournals.comfortunejournals.com. For example, MD simulations were applied to understand how a Threonine to Alanine mutation in PBP1a affects this compound binding and contributes to antibiotic resistance nih.govresearchgate.net. The results indicated that this mutation increased the flexibility of the binding pocket, altered its conformation, and attenuated the bonds between this compound and the protein, highlighting the role of both conformational enthalpy and entropy in resistance nih.govresearchgate.net.

MD simulations have also been used to study the interaction of this compound with β-lactamase enzymes, such as CTX-M15 and TEM variants, which are responsible for hydrolyzing the β-lactam ring and conferring resistance core.ac.uknih.govrsc.org. These simulations can help identify key amino acid residues involved in the interaction and the conformational dynamics of the enzyme that influence substrate hydrolysis core.ac.uknih.govrsc.org. For instance, simulations studying the interaction of this compound with CTX-M15 identified specific amino acid residues crucial for positioning this compound in the active site and the role of hydrogen bonds in this interaction nih.gov.

Furthermore, MD simulations can be used in conjunction with other computational methods like MM/GBSA free energy calculations to estimate the binding free energy of this compound to its targets, providing a quantitative measure of binding affinity nih.govresearchgate.net.

Target ProteinSimulation DurationKey Findings from MDRelevant Residues
PBP1a (Wild Type)[Duration]Stable binding, specific hydrogen bonds observed.[List of residues]
PBP1a (T->A Mutant)[Duration]Increased pocket flexibility, altered conformation, weakened interactions.[List of residues]
CTX-M15 β-lactamase[Duration]Identification of residues crucial for positioning, role of hydrogen bonds in binding.Asn104, Asn132, Gly227, Thr235, Gly236, Ser237 nih.gov
PBP3 (Staphylococcus epidermidis)[Duration]Analysis of protein flexibility and domain interactions upon binding.[List of residues]

Viii. Comparative Antimicrobial Research in Vitro and Preclinical Models

Comparative Studies with Other Third-Generation Cephalosporins

In Vitro Susceptibility Profiling Against Bacterial Isolates (Non-Clinical)

In vitro studies have compared the susceptibility profiles of cefotaxime (B1668864) against various bacterial isolates with those of other third-generation cephalosporins, such as ceftriaxone (B1232239), ceftazidime (B193861), cefixime (B193813), and others like cefmenoxime, ceftizoxime (B193995), and cefoperazone. jlabphy.orgasm.orgnih.govnih.govnih.govrjpbcs.comresearchgate.nettandfonline.com

Against Streptococcus pneumoniae, cefotaxime and ceftriaxone have shown essentially identical in vitro activity, being effective against penicillin-susceptible strains and most penicillin-intermediate strains. asm.orgnih.gov Ceftazidime, however, was found to be significantly less active against S. pneumoniae compared to cefotaxime and ceftriaxone, with MICs 8 to 16 times higher. asm.orgnih.gov Cefpirome demonstrated higher potency against penicillin-resistant strains of S. pneumoniae than cefotaxime and ceftriaxone. asm.orgnih.gov

For Enterobacteriaceae, cefotaxime, cefmenoxime, ceftriaxone, and ceftizoxime have demonstrated similar activities in some comparative studies. nih.gov Cefotaxime generally shows greater activity against Gram-negative bacteria compared to first and second-generation cephalosporins. jlabphy.orgthieme-connect.com Studies comparing cefotaxime and ceftriaxone against clinical isolates, including Escherichia coli, Klebsiella, and Salmonella, have shown that cefotaxime can exhibit a more favorable sensitivity profile in terms of both Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI). jlabphy.orgnih.govthieme-connect.com For instance, mean MIC values for E. coli, Klebsiella, Staphylococcus, Citrobacter koseri, and Serratia marcescens were lower for cefotaxime compared to ceftriaxone, although not always statistically significant. jlabphy.orgthieme-connect.com However, cefotaxime produced significantly larger ZOIs for E. coli, Klebsiella, and Salmonella in some studies. jlabphy.orgthieme-connect.com

Cefotaxime has shown good activity against Haemophilus influenzae and Neisseria gonorrhoeae, including beta-lactamase producing strains. jlabphy.orgnih.gov In a study comparing cefotaxime and cefixime against Haemophilus isolates from pediatric patients, both showed good activity, with cefotaxime having a slightly higher percentage of isolates with MBCs equivalent to their MICs. karger.com

Against Pseudomonas aeruginosa, cefotaxime is generally less active compared to some other third and fourth-generation cephalosporins like ceftazidime and cefepime (B1668827). oup.comresearchgate.nettandfonline.comoup.comresearchgate.net However, cefotaxime does possess some activity against P. aeruginosa. oup.com Studies have shown varying susceptibility rates of P. aeruginosa to cefotaxime, often lower than for ceftazidime or cefoperazone. researchgate.nettandfonline.com

The presence of serum albumin can influence the in vitro activity of cephalosporins. In one study, the antimicrobial activity of ceftriaxone was significantly diminished in the presence of serum albumin compared to cefotaxime, which was largely unaffected. jlabphy.orgnih.govasm.org This difference is attributed to the higher serum protein binding of ceftriaxone (95%) compared to cefotaxime (35%). jlabphy.orgthieme-connect.comnih.govasm.org

Data from in vitro susceptibility studies often include MIC and ZOI values, which are interpreted according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). jlabphy.orgnih.govthieme-connect.com

Table 1: Comparative In Vitro Activity Against Selected Bacteria

Bacterial SpeciesCefotaxime Activity (vs. Comparator)Comparator(s)Reference
Streptococcus pneumoniaeSimilar activity to ceftriaxone; less active than cefpirome; more active than ceftazidime.Ceftriaxone, Cefpirome, Ceftazidime, Penicillin asm.orgnih.gov
Escherichia coliLower mean MICs and significantly larger ZOIs compared to ceftriaxone.Ceftriaxone jlabphy.orgthieme-connect.com
KlebsiellaLower mean MICs and significantly larger ZOIs compared to ceftriaxone.Ceftriaxone jlabphy.orgthieme-connect.com
SalmonellaSignificantly larger ZOIs compared to ceftriaxone.Ceftriaxone jlabphy.orgthieme-connect.com
Haemophilus influenzaeGood activity, similar to cefixime.Cefixime nih.govkarger.com
Pseudomonas aeruginosaGenerally less active than ceftazidime and cefoperazone.Ceftazidime, Cefoperazone, Cefixime, Ceftriaxone oup.comresearchgate.nettandfonline.comoup.comresearchgate.net
Staphylococcus aureusLower mean MICs compared to ceftriaxone (not always statistically significant).Ceftriaxone jlabphy.orgthieme-connect.com

Efficacy Comparisons in Animal Infection Models

Animal models have been utilized to evaluate the in vivo efficacy of cefotaxime in comparison to other antibiotics, including other cephalosporins. These models help to understand how in vitro activity translates to therapeutic outcomes in a living system.

Animal model data suggest that for beta-lactams like cefotaxime and ceftriaxone, the time that drug levels exceed the minimum inhibitory concentration (f% T>MIC) is a critical determinant of in vivo efficacy. szu.gov.cznih.gov For bacteriostasis, 1-log10 kill, and 2-log10 kill, the f% T>MIC values are approximately 25%, 30%, and 35%, respectively. szu.gov.cz

In a rabbit model of experimental pneumococcal meningitis, cefotaxime demonstrated high in vitro activity and comparable bactericidal activity in infected cerebrospinal fluid to other tested cephalosporins like cefpimizole, BMY 28142, and HR 810. asm.org

Studies comparing cefotaxime and ceftriaxone in animal models of infection have sometimes shown differences that might be related to pharmacokinetic properties like protein binding. While in vitro activity might be similar, the high protein binding of ceftriaxone could potentially limit its in vivo activity or tissue penetration compared to cefotaxime, which has lower protein binding. jlabphy.orgthieme-connect.comnih.gov Some animal studies have shown that protein binding can adversely affect drug penetration into tissues and therapeutic efficacy. nih.gov

In a mouse model of pneumonia induced by penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae, higher dosages of cefotaxime were needed to achieve survival rates comparable to ceftriaxone, despite identical MICs. researchgate.net This was attributed to the longer time that serum ceftriaxone concentrations remained above the MIC due to its longer half-life. researchgate.net

Comparison with Desacetylcefotaxima Activity

Cefotaxime is metabolized in the body to desacetylcefotaxime (B1670277), which is its main metabolite. asm.orgnih.gov Desacetylcefotaxime also possesses antimicrobial activity, although generally to a lesser extent than the parent compound. oup.comasm.orgnih.govoup.comresearchgate.net

Relative Potency and β-Lactamase Stability

The antimicrobial activity of desacetylcefotaxime is typically lower than that of cefotaxime. oup.comnih.govoup.comresearchgate.net One study found the level of antimicrobial activity of desacetylcefotaxime to be approximately eightfold lower than that of cefotaxime, with variations depending on the bacterial species. oup.com Against staphylococci, the MIC of cefotaxime is, on average, three dilutions lower than that of desacetylcefotaxime. oup.com However, against streptococci, there may be no significant difference in activity between the two compounds. oup.com Desacetylcefotaxime has minimal activity against Pseudomonas aeruginosa. oup.com Interestingly, some strains of Pseudomonas cepacia were found to be somewhat more sensitive to desacetylcefotaxime than to cefotaxime. oup.com Desacetylcefotaxime was also 1-2 log2 dilutions more active than cefotaxime against Pseudomonas acidovorans and Pseudomonas cepacia. oup.com

Synergistic Potential of this compound and its Metabolite

Studies have investigated the potential for synergistic interaction between cefotaxime and desacetylcefotaxime. The combination of cefotaxime and its desacetyl metabolite can exhibit synergistic, partial synergistic, or additive effects against certain bacteria. nih.govjst.go.jp

In vitro studies have shown synergistic interaction between cefotaxime and desacetylcefotaxime against various clinical isolates, including Bacteroides fragilis, Staphylococcus aureus, Citrobacter freundii, Pseudomonas cepacia, and Enterobacter cloacae. jst.go.jp Complete or partial synergy was observed in a notable percentage of strains from these species. jst.go.jp Against Bacteroides species, the combination of cefotaxime and desacetylcefotaxime has been shown to greatly enhance the anti-anaerobic spectrum of cefotaxime, with a significant percentage of strains being synergistically killed by the combination. nih.gov Synergy was observed in a subset of Bacteroides fragilis group strains, particularly those with lower MICs to cefotaxime alone. nih.gov

The combined use of cefotaxime and desacetylcefotaxime has demonstrated strong bactericidal activity and inhibited bacterial regrowth against B. fragilis. jst.go.jp Experiments simulating human serum levels after administration have also shown that the coexistence of desacetylcefotaxime augmented the bactericidal activity of cefotaxime against B. fragilis and had inhibitory effects on bacterial regrowth. jst.go.jp These findings suggest that the clinical effects of cefotaxime might be more potent than indicated by in vitro sensitivity tests of the parent compound alone due to the contribution of the active metabolite. jst.go.jp

The combination of cefotaxime and desacetylcefotaxime has also shown synergistic interaction with aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333) against many Gram-negative pathogens. cornell.edu Synergy or additivism was observed in a high percentage of tested isolates, particularly when Pseudomonas species were excluded from the analysis. cornell.edu

Broad-Spectrum Activity Analysis (In Vitro Focus)

Cefotaxime is characterized by its broad spectrum of antimicrobial activity, encompassing a wide range of both Gram-positive and Gram-negative bacteria. jlabphy.orgnih.govoup.comnih.gov

In vitro studies consistently demonstrate cefotaxime's activity against important Gram-positive organisms, including methicillin-sensitive Staphylococcus aureus, groups A and B streptococci (Streptococcus pyogenes, Streptococcus agalactiae), and viridans group streptococci. jlabphy.orgoup.com While its activity against staphylococci may be slightly less than some older cephalosporins like cefazolin (B47455), it shows high potency against streptococci. oup.com Enterococci are generally not within the spectrum of activity for cefotaxime and other third-generation cephalosporins. oup.comnih.gov

Cefotaxime is particularly noted for its potent activity against Gram-negative aerobic bacteria. jlabphy.orgoup.com This includes a wide array of Enterobacteriaceae such as Escherichia coli, Klebsiella species (including K. pneumoniae), Proteus species (including indole-positive Proteus and P. mirabilis), Providencia species, Yersinia enterocolitica, Enterobacter species, Citrobacter species, and Serratia marcescens. jlabphy.orgoup.comhres.canih.gov It is also active against Haemophilus influenzae (including ampicillin-resistant H. influenzae), Neisseria gonorrhoeae (including penicillin-resistant N. gonorrhoeae), and Moraxella catarrhalis. jlabphy.orgoup.comhres.ca Cefotaxime is significantly more active against many Gram-negative organisms compared to older antibiotics like carbenicillin. nih.gov

Against anaerobic bacteria, cefotaxime shows activity, including against Bacteroides fragilis. jlabphy.orgoup.com However, its activity against anaerobes may be less potent compared to other anti-anaerobe drugs like clindamycin, chloramphenicol, and metronidazole. nih.gov

The broad spectrum and high activity against many clinically relevant pathogens contribute to cefotaxime being a frequently utilized antibiotic, particularly for the empirical treatment of various severe infections. jlabphy.org Its stability against many β-lactamases produced by Gram-negative bacteria further enhances its effectiveness against resistant strains. jlabphy.orgnih.govhres.ca

Table 2: Broad-Spectrum In Vitro Activity of Cefotaxime (Selected Examples)

Bacterial TypeExamples of Susceptible SpeciesNotesReference
Gram-Positive AerobesStaphylococcus aureus (MSSA), Streptococcus pyogenes, Streptococcus agalactiae, Viridans group streptococciActivity against staphylococci may be slightly less than some older cephalosporins. jlabphy.orgoup.comhres.ca
Gram-Negative AerobesEscherichia coli, Klebsiella spp., Proteus spp., Haemophilus influenzae, Neisseria gonorrhoeae, Enterobacter spp., Serratia marcescensParticularly potent against Enterobacteriaceae; active against beta-lactamase producers. jlabphy.orgoup.comhres.canih.gov
AnaerobesBacteroides fragilisActivity present but may be less potent than dedicated anti-anaerobes. jlabphy.orgoup.comnih.gov

Activity Against Gram-Positive and Gram-Negative Bacteria (Excluding Clinical Outcomes)

Cefotaxime exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative organisms in vitro jlabphy.orgpfizer.comfda.govnih.gov. It is generally more active against Gram-negative bacteria compared to first and second-generation cephalosporins jlabphy.orgnih.gov.

Against Gram-positive bacteria, cefotaxime shows activity against organisms such as methicillin-sensitive Staphylococcus aureus, groups A and B streptococci (including Streptococcus pyogenes), beta-hemolytic streptococci (groups C, F, G), viridans group streptococci, and Streptococcus pneumoniae jlabphy.orgpfizer.comnih.gov. Its activity against Staphylococcus aureus has been reported to be slightly less potent than that of cefazolin in some in vitro studies nih.govoup.com. Enterococci, such as Streptococcus faecalis, are generally not inhibited by cefotaxime nih.govoup.comhres.ca.

Cefotaxime demonstrates remarkable potency against many members of the Enterobacteriaceae family, including species that may be resistant to earlier cephalosporins, such as Enterobacter species, Citrobacter freundii, Serratia marcescens, Morganella morganii, Proteus vulgaris, and Providencia species nih.gov. It is also effective against Haemophilus influenzae and Neisseria species, including beta-lactamase-producing Neisseria gonorrhoeae jlabphy.orgnih.gov. In one study, cefotaxime inhibited over 90% of enteric bacilli at concentrations of ≤ 0.5 micrograms/ml, and over 98% at ≤ 8 micrograms/ml nih.gov.

Cefotaxime also shows activity against certain anaerobic bacteria, including some strains of Bacteroides fragilis and Clostridium species, although most strains of Clostridium difficile are resistant pfizer.comfda.govnih.gov.

The desacetyl metabolite of cefotaxime has also been shown to contribute to its bactericidal activity fda.govnih.govasm.org. Studies have suggested an additive and occasionally synergistic benefit from the desacetyl metabolite nih.gov. In the presence of human serum albumin, the in vitro inhibitory and bactericidal activities of cefotaxime and its desacetyl metabolite were not adversely affected and were even slightly improved in some cases, unlike ceftriaxone whose activity was diminished asm.orgscispace.com.

Table 1: In Vitro Activity of Cefotaxime Against Selected Bacteria (Illustrative Data)

OrganismGeometric Mean MIC (µg/mL) - Cefotaxime jlabphy.orgMIC50 (µg/mL) - Cefotaxime nih.govMBC/MIC Ratio (E. coli) asm.orgMBC/MIC Ratio (S. marcescens) asm.org
Escherichia coli1.02≤ 0.5 - 8 (for >90-98% isolates)1 or 24
Klebsiella species0.70≤ 0.5 - 8 (for >90-98% isolates)--
Salmonella species0.08---
Staphylococcus aureus-1.1 - 1.9--
Nonenterococcal Streptococci-0.01 - 0.05--
Serratia marcescens-≤ 0.5 - 8 (for >90-98% isolates)-4
Proteus mirabilis3.75% of isolates in one study jlabphy.org≤ 0.5 - 8 (for >90-98% isolates)--
Pseudomonas aeruginosa-19 (MIC50)1 or 2-

Note: Data compiled from various sources and may represent different strains and testing methodologies. MIC ranges for enteric bacilli from nih.gov indicate concentrations inhibiting >90% and >98% of isolates in one study.

Limitations Against Specific Bacterial Species (e.g., Pseudomonas aeruginosa)

While cefotaxime possesses some activity against Pseudomonas aeruginosa, its activity is considered moderate nih.gov. In vitro susceptibility testing is crucial when considering cefotaxime for Pseudomonas infections due to variability in activity against different strains nih.gov. Some studies indicate that Pseudomonas aeruginosa may behave as cefotaxime-resistant karger.com. Resistance to cefotaxime in P. aeruginosa can be mediated by various mechanisms, including antibiotic cleavage by beta-lactamase enzymes, antibiotic expulsion by efflux mechanisms (like MexAB-OprM), and reduced drug uptake due to the loss of outer membrane porin proteins nih.govmdpi.com. Mutational derepression of the chromosomal AmpC beta-lactamase is a common mechanism of resistance to beta-lactams in P. aeruginosa, including expanded-spectrum cephalosporins like cefotaxime nih.govmdpi.comnih.gov. Extended-spectrum beta-lactamases (ESBLs), such as TEM and SHV types, can also confer resistance to cefotaxime in P. aeruginosa mdpi.combjid.org.br.

Due to its moderate activity and the prevalence of resistance mechanisms, cefotaxime may not be sufficient for monotherapy against P. aeruginosa and combination therapy, for instance with an aminoglycoside like gentamicin, has shown synergistic activity against some strains in vitro oup.com.

Cefotaxime is also inactive against Listeria monocytogenes hres.ca. While active against some Bacteroides fragilis strains, the minimal inhibitory concentrations for a percentage of these strains may exceed achievable concentrations nih.gov.

Assessment of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation oup.com. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥ 99.9% reduction in the initial bacterial inoculum after incubation oup.comnih.gov.

Studies have determined the MIC and MBC values for cefotaxime against a range of bacteria. For Escherichia coli and Pseudomonas aeruginosa, MBC values were reported to be identical to or twice the MIC values nih.govasm.org. Against Serratia marcescens, MBC values were found to be four times higher than the MICs nih.govasm.org. A reduction in inoculum size has been shown to greatly decrease the MIC and MBC of cefotaxime against E. coli, P. aeruginosa, and S. marcescens nih.govasm.org.

In a comparative study, the geometric mean MIC for E. coli, Klebsiella, Staphylococcus, Citrobacter koseri, and Serratia marcescens were lower for cefotaxime compared to ceftriaxone, although this difference was not always statistically significant jlabphy.org. Cefotaxime also produced significantly larger zones of inhibition for E. coli, Klebsiella, and Salmonella compared to ceftriaxone jlabphy.org.

The presence of human serum albumin has been shown to have minimal effect on the MICs of cefotaxime and the combination of cefotaxime and its desacetyl metabolite against nonpseudomonal Gram-negative bacilli, while significantly increasing the MICs of ceftriaxone asm.orgscispace.com. Similarly, the MBCs of cefotaxime were only minimally affected by serum albumin, in contrast to ceftriaxone asm.orgscispace.com.

MBC values for cefotaxime and desacetyl-cefotaxime were found to be identical to their respective MIC values for most tested strains of Escherichia coli, Klebsiella pneumoniae, Salmonella enteritidis, and Serratia marcescens, with only two strains showing differences nih.gov.

Table 2: Effect of Human Serum Albumin on MIC and MBC (Illustrative Data)

DrugAlbumin Concentration (%)MIC90 (mg/L) scispace.comMBC90 (mg/L) scispace.com
Cefotaxime00.2500.500
Cefotaxime950.2501.000
Ceftriaxone00.1250.250
Ceftriaxone951.0002.000
Cefotaxime/Desacetylcefotaxime00.5001.000
Cefotaxime/Desacetylcefotaxime950.5001.000

Ix. Conclusion and Future Directions in Cefotaxima Research

Summary of Key Research Findings

Research into Cefotaxima, a third-generation cephalosporin (B10832234) antibiotic, has established its broad-spectrum efficacy against a wide range of Gram-positive and Gram-negative bacteria. nih.govnih.gov Clinical studies have consistently demonstrated its effectiveness in treating severe infections. For instance, a multicenter trial highlighted a cure rate of 75% in patients with septicaemia and over 80% for other conditions like lower respiratory tract, urinary tract, and soft tissue infections. nih.gov The bacteriological findings from this study showed high eradication rates for pathogens such as E. coli, Klebsiella, H. influenzae, Proteus, Staph. aureus, and Strep. pneumoniae. nih.gov

This compound has proven effective in treating complicated infections, including those of the lower respiratory tract, particularly pneumonia caused by Gram-negative bacilli, and has achieved high response rates in patients with Gram-negative bacteraemia. nih.gov It is also considered a drug of choice for the empirical treatment of bacterial peritonitis. acquirepublications.org Research has shown its utility in treating infections caused by multidrug-resistant Enterobacteriaceae. nih.gov While it has some activity against Pseudomonas aeruginosa, it is not typically recommended as a standalone therapy for infections caused by this pathogen. nih.gov

Comparative studies have also been a focus of research. For example, in vitro studies have suggested that this compound may have a superior sensitivity profile compared to Ceftriaxone (B1232239) against certain pathogens, as indicated by lower minimum inhibitory concentration (MIC) values for organisms like E. coli and Klebsiella. jlabphy.org The emergence of resistance is a significant finding, with studies identifying this compound-resistant bacteria in various environments, including food animals. nih.gov These resistant isolates often exhibit multidrug resistance, carrying genes that confer resistance to other classes of antibiotics. nih.gov Furthermore, research has demonstrated that sub-inhibitory concentrations of this compound can induce biofilm formation in multidrug-resistant Staphylococcus haemolyticus, a pathogen in neonatal sepsis. mdpi.com

Table 1: Summary of this compound Efficacy in Clinical and In Vitro Studies

Infection Type/PathogenKey Research FindingSource
Severe Infections (Septicaemia, LRTI, UTI)Clinical cure rate of 75% in septicaemia and >80% in other severe infections. nih.gov
Gram-Negative BacteraemiaHigh response rates achieved in patients. nih.gov
Bacterial PeritonitisEffective in 81% of patients in an empirical treatment setting. acquirepublications.org
Escherichia coli & KlebsiellaMean MIC values were lower for this compound compared to Ceftriaxone. jlabphy.org
Staphylococcus haemolyticus (MDR)Sub-inhibitory concentrations induce biofilm formation. mdpi.com

Emerging Research Areas and Unexplored Facets

While this compound has been extensively studied, several emerging research areas and unexplored facets warrant further investigation. A primary area of focus is the molecular basis of resistance. Although the presence of resistance genes like extended-spectrum β-lactamases (ESBLs) is known, there is a need for deeper exploration into the specific mechanisms of resistance and the correlation between molecular characteristics of bacterial strains and clinical outcomes. dovepress.com

Another critical area is the study of this compound's pharmacokinetics and efficacy in specific and vulnerable patient populations. Research has indicated that factors like estimated glomerular filtration rate (eGFR) and albumin concentration can significantly impact drug clearance. nih.gov This highlights the need for further studies in subpopulations such as critically ill patients, individuals on continuous renal replacement therapy (CRRT), and neonates to optimize treatment strategies. mdpi.comnih.gov The impact of the antibiotic on the microbiome of different patient groups, such as the differences observed in the fecal microflora of pediatric patients compared to adults, is another area that requires more in-depth research. jlabphy.org

The effect of sub-inhibitory concentrations of this compound on bacterial physiology represents a significant and relatively unexplored facet. Initial findings that such concentrations can enhance biofilm formation in resistant bacteria are concerning and necessitate further investigation to understand the broader implications for treatment failure and persistence of infections. mdpi.com Additionally, long-term follow-up studies are needed to fully evaluate outcomes, such as 28-day mortality rates in severe infections treated with this compound, to provide a more complete picture of its clinical utility. dovepress.com

Methodological Advancements in this compound Studies

The study of this compound has been supported by significant methodological advancements, particularly in the analytical techniques used for its quantification in various matrices, including pharmaceuticals and biological fluids. unesp.brnih.gov High-Performance Liquid Chromatography (HPLC) has emerged as the most widely used technique for this compound analysis due to its precision, repeatability, and accuracy. unesp.brtandfonline.comwiserpub.com

Various HPLC methods have been developed and validated, employing different columns, mobile phases, and detectors to achieve high sensitivity and selectivity. tandfonline.comwiserpub.com For instance, one method uses a reversed-phase C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer, achieving a detection limit of 35.5 ng/mL. wiserpub.com Beyond HPLC, other analytical methods have been developed and applied in this compound research. These include spectrophotometry, capillary electrophoresis, and voltammetry, each offering different advantages for specific applications. unesp.brtandfonline.com Capillary electrophoresis, for example, has been used for the analysis of multiple cephalosporins in urine and bile samples. unesp.br

A growing emphasis in methodological development is the adoption of "green chemistry" principles. Many traditional analytical methods use solvents that have a significant environmental and occupational impact. nih.govresearchgate.net Consequently, there is a push to develop new ecological methods that utilize less toxic solvents, allow for rapid analysis, and enable the miniaturization of samples. researchgate.net These advancements are crucial for ensuring the quality control of this compound pharmaceutical products and for conducting clinical and pharmacokinetic studies efficiently and safely. unesp.brnih.gov

Table 2: Analytical Methods for this compound Quantification

MethodologyKey Features/ConditionsApplicationSource
High-Performance Liquid Chromatography (HPLC)Reversed-phase C18 or BDS columns; UV or PDA detectors.Quantification in bulk drugs, pharmaceutical formulations, and biological matrices. unesp.brtandfonline.comwiserpub.com
SpectrophotometryUV and visible light absorption analysis.Determination in biological matrices, APIs, and pharmaceutical formulations. tandfonline.com
Capillary ElectrophoresisFused silica (B1680970) capillary; phosphate or borate (B1201080) buffers.Analysis in urine and bile samples. unesp.br
VoltammetryCarbon electrode, platinum wire, calomel (B162337) electrode.Determination of this compound using phosphoric acid as a diluent. tandfonline.com

Implications for Antimicrobial Drug Discovery and Resistance Mitigation Strategies

The extensive research on this compound carries significant implications for the broader fields of antimicrobial drug discovery and resistance mitigation. The rise of bacterial resistance to this compound, often mediated by ESBLs like blaTEM, blaSHV, and blaCTX-M, underscores the urgent and ongoing challenge of antimicrobial resistance (AMR). dovepress.commdpi.com This highlights the necessity for continuous surveillance of resistance patterns in clinical and environmental settings to inform treatment guidelines and infection control practices. nih.govmdpi.com

The phenomenon of multidrug resistance, where this compound-resistant bacteria also show resistance to other antibiotic classes, emphasizes the need for a multi-pronged approach to mitigation. nih.gov This includes robust antimicrobial stewardship programs within healthcare settings to ensure the appropriate use of existing antibiotics like this compound, thereby slowing the emergence of resistance. nih.govdovepress.com Proper quality control of antimicrobial drugs is also paramount to prevent the spread of resistance due to sub-potent medications. nih.govresearchgate.net

Furthermore, the challenges posed by this compound resistance fuel the search for novel antimicrobial agents and alternative therapeutic strategies. Research into the mechanisms by which bacteria evade this compound can inform the development of new drugs that can bypass these resistance mechanisms. This could involve creating new β-lactam antibiotics that are more stable against β-lactamases or developing β-lactamase inhibitors to be co-administered with this compound. drugbank.com The findings also encourage the exploration of non-traditional approaches, such as the investigation of silver nanoparticles as a potential alternative for treating infections caused by multidrug-resistant pathogens. mdpi.com Ultimately, the journey of this compound from a highly effective antibiotic to one facing significant resistance challenges serves as a crucial case study, guiding future strategies in the global fight against infectious diseases.

Q & A

Q. What standardized methodologies are recommended for determining cefotaxime’s minimum inhibitory concentration (MIC) against Gram-negative pathogens?

Methodological Answer: The broth microdilution method is the gold standard for MIC determination, following Clinical and Laboratory Standards Institute (CLSI) guidelines. Key steps include:

  • Preparing a bacterial inoculum adjusted to 0.5 McFarland standard (~1–5 × 10⁸ CFU/mL).
  • Using cation-adjusted Mueller-Hinton broth for optimal cation concentration.
  • Testing cefotaxime concentrations in doubling dilutions (e.g., 0.03–32 µg/mL) .
  • Validating results with quality control strains (e.g., E. coli ATCC 25922).

Alternative methods like agar dilution may be used for fastidious organisms. Data interpretation should align with CLSI breakpoints (e.g., ≤1 µg/mL for susceptibility in Enterobacterales) .

Q. How can researchers ensure the chemical stability of cefotaxime in experimental settings?

Methodological Answer: Cefotaxime’s stability depends on storage conditions and solvent compatibility:

  • Storage: Lyophilized powder should be stored at –20°C, protected from light and moisture. Solutions in sterile water are stable for 24 hours at 25°C or 10 days at 4°C .
  • pH Sensitivity: Avoid solutions with pH <5 or >8, as hydrolysis accelerates degradation.
  • Solvent Compatibility: Use phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) for solubility studies, with concentrations ≤10 mg/mL.

Validate stability via high-performance liquid chromatography (HPLC) to monitor degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cefotaxime susceptibility data from phenotypic methods (e.g., disk diffusion vs. MIC)?

Methodological Answer: Discrepancies often arise from method-specific limitations:

  • Disk Diffusion: May underestimate resistance in extended-spectrum β-lactamase (ESBL)-producing isolates due to inoculum size variability.
  • Combined Disk Method: Use cefotaxime with/without clavulanic acid to detect ESBLs. A ≥5 mm increase in inhibition zone with the inhibitor confirms ESBL activity .
  • Genotypic Confirmation: Perform PCR for blaCTX-M, blaTEM, and blaSHV genes to resolve ambiguous phenotypic results .

Data Analysis Example:

MethodESBL Detection Rate (%)Limitations
Disk Diffusion60–75Inoculum variability
MIC85–90Requires specialized equipment
Combined Disk90–95Substrate-dependent

Q. What experimental design considerations are critical for studying cefotaxime’s synergy with β-lactamase inhibitors?

Methodological Answer: Synergy studies require combinatorial assays and stringent controls:

  • Checkerboard Assay: Test cefotaxime with inhibitors (e.g., clavulanic acid) in 2D concentration grids. Calculate fractional inhibitory concentration indices (FICI):
    • FICI ≤0.5: Synergy
    • FICI >4: Antagonism
  • Time-Kill Curves: Validate synergy by measuring ≥2-log10 CFU/mL reduction at sub-MIC combinations over 24 hours.
  • Controls: Include β-lactamase-positive (e.g., Klebsiella pneumoniae ATCC 700603) and negative strains .

Experimental Pitfalls:

  • Avoid overinterpreting static effects (no CFU reduction) as synergy.
  • Account for inoculum effect, which may artificially elevate MICs at high bacterial densities .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cefotaxime’s efficacy against CTX-M-type ESBL-producing bacteria?

Methodological Answer: Contradictions often stem from regional variations in ESBL genotypes or methodological differences:

  • Genotype-Specific Analysis: CTX-M-15 (common in Europe) may hydrolyze cefotaxime more efficiently than CTX-M-14 (Asia). Use whole-genome sequencing to correlate resistance phenotypes with genotypes .
  • Method Standardization: Ensure consistent inoculum preparation (e.g., direct colony suspension vs. broth cultures) across studies.
  • Meta-Analysis Framework: Apply PRISMA guidelines to systematically evaluate heterogeneity in published MIC distributions .

Novel Research Applications

Q. What emerging methodologies can enhance cefotaxime resistance detection in polymicrobial infections?

Methodological Answer: Advanced techniques include:

  • Digital PCR (dPCR): Quantify resistance genes (e.g., blaCTX-M) in mixed cultures with high sensitivity, even at low abundance.
  • MALDI-TOF MS: Detect β-lactamase activity by monitoring cefotaxime hydrolysis products (mass shift of +18 Da for hydrolyzed cefotaxime) .
  • Microfluidics: Simulate in vivo pharmacokinetic/pharmacodynamic (PK/PD) conditions to study resistance evolution under dynamic drug concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.